molecular formula C20H30O5 B15594549 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B15594549
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-SLTDYAAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3E,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-

InChI Key

XKXYJTIBKZGIPR-SLTDYAAWSA-N

Origin of Product

United States

Foundational & Exploratory

17-Hydroxyisolathyrol: A Technical Guide to its Origins, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, naturally occurring in the plant kingdom. This technical guide provides an in-depth overview of its origin, isolation, and known biological activities. Detailed experimental protocols for its extraction and for key biological assays are provided to facilitate further research and development. Furthermore, this document elucidates the compound's known mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Origin and Isolation

This compound is a natural product isolated from the seeds of Euphorbia lathyris, a plant species belonging to the Euphorbiaceae family.[1] The initial discovery and isolation of related lathyrol-type diterpene esters, referred to as jolkinols, from E. lathyris were first reported in 1984. This foundational work laid the groundwork for the subsequent identification of a diverse array of lathyrane diterpenoids from this plant source.

General Isolation Protocol

The isolation of this compound and related lathyrane diterpenoids from Euphorbia lathyris seeds generally follows a multi-step extraction and chromatographic purification process. The following protocol is a synthesized methodology based on established procedures for isolating diterpenoids from Euphorbia species.

Experimental Protocol: Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

  • Plant Material Preparation:

    • Air-dry the seeds of Euphorbia lathyris at room temperature.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered seeds with acetone (B3395972) at room temperature for 48-72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude acetone extract.

  • Solvent Partitioning:

    • Suspend the crude acetone extract in a methanol (B129727)/water (9:1 v/v) mixture.

    • Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents like fats and sterols. Repeat the hexane (B92381) wash three times.

    • Collect the methanol/water fraction and evaporate the methanol under reduced pressure.

    • Extract the remaining aqueous phase successively with chloroform (B151607) and then ethyl acetate (B1210297).

  • Chromatographic Purification:

    • Subject the chloroform and ethyl acetate fractions, which are expected to contain the diterpenoids, to column chromatography on silica (B1680970) gel (70-230 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a vanillin/sulfuric acid spray reagent for visualization of diterpenoids (appearing as brown spots).

  • Preparative Thin-Layer Chromatography (pTLC):

    • Pool fractions with similar TLC profiles.

    • Subject the pooled fractions containing the compounds of interest to preparative TLC on silica gel plates (0.5-1.0 mm thickness).

    • Develop the plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the bands under UV light (254 nm) and/or by staining a small strip of the plate.

    • Scrape the bands corresponding to the desired compounds and elute with a polar solvent like methanol or acetone.

  • Final Purification:

    • Further purify the isolated compounds using filtration over a small column of basic aluminum oxide to remove any acidic impurities.

    • If necessary, perform a final purification step using high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.

  • Structural Elucidation:

    • Identify the purified this compound by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Biological Activities and Mechanism of Action

Lathyrane diterpenoids, including this compound, have been reported to exhibit a range of biological activities, with anti-inflammatory and xenobiotic-sensing receptor modulation being the most prominent.

Anti-inflammatory Activity

Several lathyrane diterpenoids isolated from Euphorbia species have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2] The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

The mechanism of this anti-inflammatory action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain lathyrane diterpenoids have been shown to prevent the phosphorylation of IκBα, thereby blocking the activation of NF-κB.[3]

Signaling Pathway: Inhibition of NF-κB Activation

NF_kB_Inhibition cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB_active NF-κB (Active) IkBa_p->NFkB_active Leads to degradation and NF-κB release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->Gene_Transcription NO_Production Nitric Oxide Production Gene_Transcription->NO_Production Lathyrol This compound (and related lathyranes) Lathyrol->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Pregnane X Receptor (PXR) Agonism

Lathyrane diterpenoids have also been identified as agonists of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.[5][6] Upon activation by a ligand, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their increased transcription. Key PXR target genes include cytochrome P450 3A4 (CYP3A4) and the multidrug resistance protein 1 (MDR1), which are essential for the metabolism and efflux of a wide range of drugs and toxins.[5][7] The ability of lathyrane diterpenoids to activate PXR suggests their potential role in modulating drug metabolism and in therapeutic areas where PXR activation is beneficial, such as cholestasis.[5][8]

Signaling Pathway: PXR Activation

PXR_Activation cluster_nucleus Nuclear Events Lathyrol This compound (and related lathyranes) PXR_inactive PXR (Inactive) Lathyrol->PXR_inactive Binding & Activation PXR_active PXR (Active) PXR_inactive->PXR_active PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Nucleus Nucleus PXR_active->Nucleus Translocation RXR RXR RXR->PXR_RXR DNA PXR Response Element (PXRE) PXR_RXR->DNA Binding Gene_Transcription Target Gene Transcription (e.g., CYP3A4, MDR1) DNA->Gene_Transcription Metabolism Increased Xenobiotic Metabolism & Efflux Gene_Transcription->Metabolism

Caption: Activation of the Pregnane X Receptor (PXR) by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, data for closely related lathyrane diterpenoids isolated from Euphorbia species provide valuable insights into the potential potency of this compound class.

Table 1: Biological Activity of Selected Lathyrane Diterpenoids

Compound/DerivativeAssayCell LineIC₅₀ / EC₅₀ (µM)Reference
Lathyrane Diterpenoid Hybrid (8d)Nitric Oxide InhibitionRAW 264.70.91 ± 1.38[4]
Lathyrane Diterpenoid Hybrid (8d1)Nitric Oxide InhibitionRAW 264.71.55 ± 0.68[3][4]
Lathyrane Diterpenoid (from E. lathyris)Nitric Oxide InhibitionRAW 264.73.0 ± 1.1[2]
Lathyrane Diterpenoid (8)PXR Activation (reporter gene)HepG2~2.5 (EC₅₀)[5]
Lathyrane Diterpenoid (26)PXR Activation (reporter gene)HepG2~5.0 (EC₅₀)[5]
Lathyrane Diterpenoid (30)PXR Activation (reporter gene)HepG2~4.0 (EC₅₀)[5]

Note: Data for this compound specifically was not available in the reviewed literature. The compounds listed are structurally related lathyrane diterpenoids.

Experimental Protocols for Biological Assays

The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound and related compounds.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat Treat cells with This compound (various concentrations) Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect_Supernatant Collect supernatant Incubate2->Collect_Supernatant Griess_Assay Perform Griess Assay (measure nitrite (B80452) concentration) Collect_Supernatant->Griess_Assay Analyze Analyze data and calculate IC₅₀ Griess_Assay->Analyze End End Analyze->End

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add 10 µL of lipopolysaccharide (LPS) solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) or normal cell line in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising natural product with potential therapeutic applications, particularly in the realm of inflammation and diseases where PXR activation is beneficial. This technical guide provides a comprehensive overview of its origin, isolation, and biological activities, supplemented with detailed experimental protocols and signaling pathway diagrams. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for drug development.

References

Unveiling 17-Hydroxyisolathyrol: A Technical Guide to its Discovery in Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine. Modern phytochemical investigations into this plant have revealed a wealth of complex diterpenoids, among which the lathyrane class is prominent. This technical guide focuses on the discovery, isolation, and characterization of a specific lathyrane diterpene, 17-Hydroxyisolathyrol, a molecule of interest for its potential biological activities. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and logical workflows associated with the elucidation of this natural product.

Data Presentation

The isolation and characterization of this compound and its derivatives have been documented in several studies. The following tables summarize the key quantitative data extracted from the scientific literature.

Table 1: Physicochemical Properties of Isolathyrol Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC₂₀H₃₀O₅350.45[1]
Isolathyrol Diterpene (Jiao et al., 2009)Not explicitly namedNot provided[2]

Table 2: Cytotoxicity Data of Lathyrane Diterpenes from Euphorbia lathyris

CompoundCell LineIC₅₀ (µM)Reference
Euphorbia factor L₂₈786-0 (Renal)9.43[2]
Euphorbia factor L₂₈HepG2 (Liver)13.22[2]
Various Lathyrane DiterpenesMCF-7 (Breast), MDA-MB-231 (Breast), 786-0 (Renal), HepG2 (Liver)Various[2]

Experimental Protocols

The isolation and structural elucidation of this compound and related lathyrane diterpenes involve a multi-step process. The following protocols are synthesized from methodologies reported in the literature for the extraction and characterization of these compounds from Euphorbia lathyris seeds.[3]

Extraction of Crude Diterpenes
  • Plant Material: Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenes are typically found in the less polar fractions (petroleum ether and ethyl acetate).

Chromatographic Isolation and Purification
  • Silica (B1680970) Gel Column Chromatography: The diterpene-rich fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, with methanol (B129727) typically used as the eluent, to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Provides information on the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure and stereochemistry of the molecule. This technique was instrumental in rectifying the stereochemistry at the C-5 position of an isolathyrol diterpene.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Euphorbia lathyris.

experimental_workflow start Dried Seeds of Euphorbia lathyris extraction Solvent Extraction (95% Ethanol) start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation ms Mass Spectrometry structure_elucidation->ms nmr NMR Spectroscopy (1D and 2D) structure_elucidation->nmr xray X-ray Crystallography structure_elucidation->xray

Figure 1. General workflow for the isolation and structural elucidation of this compound.
Logical Relationship of Lathyrane Diterpene Research

The following diagram illustrates the interconnectedness of research activities in the study of lathyrane diterpenes from Euphorbia lathyris.

logical_relationship plant_source Euphorbia lathyris (Source of Diterpenes) isolation Isolation & Purification (Chromatography) plant_source->isolation structure_elucidation Structure Elucidation (Spectroscopy, X-ray) isolation->structure_elucidation bioactivity Biological Activity Screening (e.g., Cytotoxicity) structure_elucidation->bioactivity sar_studies Structure-Activity Relationship (SAR) Studies structure_elucidation->sar_studies bioactivity->sar_studies drug_development Potential for Drug Development sar_studies->drug_development

Figure 2. Interrelationship of research activities in lathyrane diterpene discovery.

References

17-Hydroxyisolathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 17-Hydroxyisolathyrol, a lathyrol-type diterpenoid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also draws upon data from closely related lathyrol diterpenoids isolated from its natural source, Euphorbia lathyris, to infer its probable characteristics and biological functions.

Chemical Structure and Properties

This compound is a macrocyclic diterpenoid belonging to the lathyrol family. These natural products are characterized by a complex tricyclic carbon skeleton.

Chemical Identifiers

PropertyValueSource
IUPAC Name (3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-oneCommercial Vendor Data
CAS Number 93551-00-9Commercial Vendor Data
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]

Physicochemical Properties

PropertyValueSource
Appearance Light yellow to yellow solid[1]
Solubility Soluble in DMSO[1]
Purity Available in various purities (e.g., >95%, >98%, >99%)Commercial Vendor Data

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed literature. The structural elucidation of lathyrol diterpenoids is typically achieved through a combination of these spectroscopic techniques. For reference, studies on other lathyrol diterpenoids from Euphorbia lathyris provide extensive NMR and mass spectrometry data that are crucial for their characterization[2].

Potential Biological Activity and Signaling Pathway

While no specific studies on the biological activity of this compound have been identified, a significant body of research on other lathyrol diterpenoids isolated from Euphorbia lathyris points towards potent anti-inflammatory properties[3][4][5].

These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[3][4]. The mechanism of this anti-inflammatory action is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

This inhibitory effect on pro-inflammatory gene expression is often mediated through the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lathyrol diterpenoids have been shown to reduce the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation[4][6].

Based on this evidence, it is highly probable that this compound also exerts anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p p-IκB (Degradation) IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the anti-inflammatory activity of compounds like this compound.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol is based on the widely used Griess assay to measure nitrite (B80452), a stable product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be less than 0.1% to avoid cytotoxicity.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Incubate for 1 hour.

  • Inflammatory Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the inhibitory effect of this compound on NO production.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect supernatant incubate->supernatant add_griess Add Griess Reagent supernatant->add_griess read Measure absorbance at 540nm add_griess->read calc Calculate NO concentration read->calc std_curve Generate standard curve std_curve->calc inhibition Determine % inhibition calc->inhibition

Caption: Experimental workflow for the determination of nitric oxide inhibition.

Conclusion

This compound is a lathyrol-type diterpenoid with significant potential as an anti-inflammatory agent. While specific experimental data for this compound remains to be fully disclosed in the scientific literature, the well-documented activities of related compounds from Euphorbia lathyris provide a strong basis for its likely biological profile. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a clear direction for future research. The provided experimental protocol for assessing nitric oxide production serves as a foundational method for investigating the anti-inflammatory efficacy of this compound and its analogs. Further studies are warranted to fully characterize this compound and validate its therapeutic potential.

References

In-Depth Technical Guide to the Spectroscopic Data of 17-Hydroxyisolathyrol (CAS Number: 93551-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity

Compound Name This compound
CAS Number 93551-00-9
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in the searched resources

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmCarbon Type
Data not available in the searched resources

Note: While the original 1984 publication by Adolf W. et al. is cited as the primary source for the characterization of this compound, the specific NMR data was not available in the accessed resources. Researchers are encouraged to consult the original publication for detailed assignments.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in the searched resources
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zFragmentation
Data not available in the searched resources

Experimental Protocols

The following sections describe the general methodologies employed for obtaining the spectroscopic data for lathyrane diterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • A few milligrams of the purified this compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

Data Acquisition:

  • ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the different proton signals.

  • ¹³C NMR: Carbon spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Experiments: To further elucidate the structure and assign specific signals, a series of 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

  • The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental formula.

Sample Preparation:

  • The sample is dissolved in a suitable solvent.

  • For GC-MS, the sample may need to be derivatized to increase its volatility.

  • For LC-MS, the sample solution is directly injected into the liquid chromatograph.

Data Acquisition:

  • The sample is introduced into the ion source of the mass spectrometer, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight, and the fragmentation pattern gives clues about the structure of the molecule.

Signaling Pathway

Lathyrane diterpenoids have been reported to exhibit various biological activities, including anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation 17_Hydroxyisolathyrol This compound 17_Hydroxyisolathyrol->IKK_complex Inhibition DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: NF-κB signaling pathway and the potential inhibitory action of this compound.

An In-depth Technical Guide to the Biosynthesis Pathway of Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of lathyrane diterpenes, a class of natural products with significant therapeutic potential. Lathyrane diterpenes, primarily found in the Euphorbiaceae family, exhibit a range of biological activities, including cytotoxic effects against cancer cell lines and the reversal of multidrug resistance (MDR).[1][2] This document details the enzymatic steps of the biosynthetic pathway, provides protocols for key experiments, summarizes quantitative data on their biological activities, and presents a visual representation of the biosynthetic pathway.

The Core Biosynthetic Pathway of Lathyrane Diterpenes

The biosynthesis of lathyrane diterpenes originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3] The pathway proceeds through a series of enzymatic reactions, including cyclization, oxidation, and potential rearrangements, to generate the characteristic 5/11/3-membered tricyclic lathyrane skeleton.[3][4] The key steps elucidated to date primarily come from studies on Euphorbia lathyris and involve the following enzymes:

  • Casbene (B1241624) Synthase (CS): This enzyme catalyzes the initial and committing step in the pathway, the cyclization of the linear GGPP molecule to form the bicyclic diterpene, casbene.[5][6]

  • Cytochrome P450 Monooxygenases (CYP71D445 and CYP726A27): These two enzymes are responsible for the regio-specific oxidation of casbene. CYP71D445 catalyzes the oxidation at the C-9 position, while CYP726A27 acts on the C-5 position.[5]

  • Alcohol Dehydrogenase (ADH1): Following the P450-mediated oxidations, ADH1 catalyzes the dehydrogenation of the hydroxyl groups. This step is crucial for the subsequent rearrangement and final ring closure to form the lathyrane scaffold, with jolkinol C being a key intermediate product.[5]

The lathyrane skeleton can be further modified by other enzymes, such as acyltransferases, to produce the vast diversity of naturally occurring lathyrane diterpenes.[6]

Biosynthetic Pathway Diagram

The following diagram illustrates the core biosynthetic pathway from GGPP to the lathyrane intermediate, jolkinol C.

Lathyrane Biosynthesis cluster_0 Core Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CS) Oxidized_Casbene_1 9-hydroxy-casbene Casbene->Oxidized_Casbene_1 CYP71D445 Oxidized_Casbene_2 5,9-dihydroxy-casbene Oxidized_Casbene_1->Oxidized_Casbene_2 CYP726A27 Jolkinol_C Jolkinol C Oxidized_Casbene_2->Jolkinol_C Alcohol Dehydrogenase (ADH1)

Core biosynthetic pathway of lathyrane diterpenes.

Quantitative Data on Biological Activities

Lathyrane diterpenes have demonstrated significant potential as anticancer agents and modulators of multidrug resistance. The following tables summarize the cytotoxic activities and MDR reversal capabilities of selected lathyrane diterpenes.

Cytotoxic Activity of Lathyrane Diterpenes

The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
Euphofischer AC4-2B (Prostate Cancer)11.3 ± 0.66[7]
Jatropodagin ASaos-2 (Osteosarcoma)8.08[1]
Jatropodagin AMG-63 (Osteosarcoma)14.64[1]
Euphorbia factor L28MCF-7 (Breast Cancer)9.43[8]
Euphorbia factor L28HepG2 (Liver Cancer)13.22[8]
Compound 3 (from E. sogdiana)MCF-7 (Breast Cancer)10.1 ± 5 µg/ml[9]
Compound 3 (from E. sogdiana)4T1 (Breast Cancer)28 ± 5 µg/ml[9]
Diterpene 21MCF-7 (Breast Cancer)2.6[10]
Diterpene 214T1 (Breast Cancer)5.2[10]
Diterpene 21HepG2 (Liver Cancer)13.1[10]
Diterpene 25MCF-7 (Breast Cancer)5.5[10]
Diterpene 254T1 (Breast Cancer)8.6[10]
Diterpene 25HepG2 (Liver Cancer)1.3[10]
Reversal of Multidrug Resistance (MDR) by Lathyrane Diterpenes

The reversal fold indicates how many times the cytotoxicity of a standard anticancer drug (e.g., adriamycin) is increased in the presence of the lathyrane diterpene in resistant cancer cell lines.

CompoundCell LineConcentration (µM)Reversal FoldReference
Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23HepG2/ADR2010.05 - 448.39[2]
Euphorantester BMCF-7/ADRNot specifiedComparable to Verapamil[No source available]
15 Compounds from E. antiquorumMCF-7/ADRNot specified1.12 - 13.15[No source available]
Derivative 25Not specifiedNot specified16.1 (higher than verapamil)[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the lathyrane diterpene biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

A common method for functional characterization of plant-derived enzymes is transient expression in Nicotiana benthamiana.[11][12]

Experimental Workflow:

Heterologous Expression Workflow cluster_1 Gene Cloning and Vector Construction cluster_2 Plant Infiltration and Incubation cluster_3 Metabolite Extraction and Analysis Gene_Isolation Isolate cDNAs of Casbene Synthase, CYPs, ADH1 Vector_Construction Clone into Agrobacterium expression vectors Gene_Isolation->Vector_Construction Agroinfiltration Infiltrate N. benthamiana leaves with Agrobacterium cultures Vector_Construction->Agroinfiltration Incubation Incubate plants for several days Agroinfiltration->Incubation Extraction Extract metabolites from leaf tissue (e.g., with hexane (B92381) or ethyl acetate) Incubation->Extraction Analysis Analyze extracts by GC-MS or LC-MS Extraction->Analysis

Workflow for heterologous expression in N. benthamiana.

Protocol Outline:

  • Gene Cloning: The open reading frames of the candidate genes (casbene synthase, CYPs, ADH1) are amplified from a cDNA library of the source organism (e.g., Euphorbia lathyris) and cloned into a suitable plant expression vector, often under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

  • Plant Infiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of young N. benthamiana plants. For co-expression of multiple enzymes, cultures are mixed before infiltration.

  • Incubation: The infiltrated plants are incubated for 3-5 days to allow for gene expression and accumulation of diterpene products.

  • Metabolite Extraction: Leaf tissue is harvested, and metabolites are extracted using an appropriate organic solvent (e.g., hexane for non-polar compounds like casbene, or ethyl acetate (B1210297) for more polar compounds).

  • Metabolite Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds like casbene, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile and more polar compounds like jolkinol C.[13]

In Vitro Enzyme Assays

In vitro assays are crucial for confirming the specific function of each enzyme in the pathway.

Casbene Synthase Assay:

  • Enzyme Preparation: Recombinant casbene synthase is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and a suitable buffer with divalent cations (e.g., Mg2+) as cofactors.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the product, casbene, is extracted with an organic solvent like hexane.

  • Analysis: The extracted casbene is identified and quantified by GC-MS.[14][15]

Cytochrome P450 Assay (Microsomal):

  • Microsome Preparation: The CYPs are heterologously expressed in a system that allows for proper protein folding and membrane integration, such as yeast or insect cells. Microsomal fractions containing the recombinant CYPs are then isolated.

  • Reaction Mixture: The assay includes the microsomal preparation, the substrate (casbene or 9-hydroxy-casbene), a source of electrons (NADPH), and a cytochrome P450 reductase.

  • Incubation: The reaction is incubated at an appropriate temperature.

  • Product Extraction and Analysis: The oxidized products are extracted and analyzed by LC-MS.

Alcohol Dehydrogenase (ADH) Assay:

  • Enzyme Preparation: Recombinant ADH1 is expressed and purified.

  • Substrate Preparation: The oxidized casbene substrate (5,9-dihydroxy-casbene) is prepared through the action of the CYPs in a preceding reaction or by chemical synthesis.

  • Reaction Mixture: The assay contains the purified ADH1, the oxidized casbene substrate, and the cofactor NAD+.

  • Detection: The reaction progress can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Alternatively, the final product, jolkinol C, can be extracted and analyzed by LC-MS.[5]

Conclusion and Future Perspectives

The elucidation of the core biosynthetic pathway of lathyrane diterpenes has opened up new avenues for the production of these valuable compounds through metabolic engineering in microbial or plant-based systems.[16] The identification of the key enzymes involved provides a toolkit for synthetic biology approaches to generate novel lathyrane analogs with improved therapeutic properties. Future research should focus on discovering the downstream enzymes responsible for the vast structural diversification of the lathyrane skeleton and on elucidating the regulatory mechanisms that control the flux through this pathway. A deeper understanding of the structure-activity relationships of these compounds will be crucial for the development of new and effective drugs for the treatment of cancer and other diseases.

References

A Technical Guide to 17-Hydroxyisolathyrol: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17-hydroxyisolathyrol, a lathyrane-type diterpenoid with potential pharmacological applications. The document details its natural sources, presents a comprehensive methodology for its extraction and isolation, and explores its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite found in specific plant species. The primary documented sources belong to the Euphorbiaceae and Gramineae families.

  • Leptochloa chinensis (Chinese Sprangletop): This species from the Gramineae family has also been identified as a natural source of this compound. However, detailed studies quantifying the concentration of this compound in Leptochloa chinensis are not extensively documented in the current scientific literature.

Table 1: Natural Sources of this compound and Related Compounds

Plant SpeciesFamilyPlant PartCompound Isolated
Euphorbia lathyrisEuphorbiaceaeSeeds5, 15, 17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrol
Leptochloa chinensisGramineaeNot SpecifiedThis compound

Experimental Protocols: Extraction and Isolation

The following protocol is a comprehensive methodology for the extraction and isolation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris. This protocol can be adapted for the specific isolation of this compound and its derivatives.

Extraction
  • Material Preparation: Obtain mature seeds of Euphorbia lathyris.

  • Defatting (Optional but Recommended): To improve the efficiency of subsequent extraction steps, a defatting process can be employed. This involves a cold seed oil extraction press to separate the oleaginous components, resulting in a defatted flour.[3]

  • Solvent Extraction:

    • Mix the defatted seed flour with a hydroalcoholic solution (e.g., Ethanol:Water:12N HCl; 50:50:0.2, pH 2) in a reducing atmosphere (with nitrogen).[3]

    • Stir the mixture at 4°C for 30 minutes.[3]

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Repeat the extraction process with the residue to ensure maximum yield.

    • Combine the supernatants from all extraction steps.

Isolation
  • Partitioning: The combined ethanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the compounds based on their polarity.

  • Chromatography: The fractions are then subjected to a series of chromatographic techniques for the purification of the target compounds.

    • Column Chromatography: Silica gel column chromatography is a primary step for the separation of compounds. A gradient elution system with solvents like petroleum ether and ethyl acetate is typically used.

    • Size-Exclusion Chromatography: Sephadex LH-20 column chromatography can be employed for further purification, particularly for separating compounds with similar polarities but different molecular sizes.

    • High-Performance Liquid Chromatography (HPLC): Normal Phase HPLC (NPLC) with a Diol column and a mobile phase of n-hexane and isopropanol (B130326) is effective for the final purification and quantification of lathyrane diterpenoids. A Diode Array Detector (DAD) can be used for detection and spectral analysis.

The following diagram illustrates a general workflow for the extraction and isolation process:

experimental_workflow start E. lathyris Seeds defatting Defatting (Cold Press) start->defatting extraction Ethanolic Extraction defatting->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex nplc_dad NPLC-DAD sephadex->nplc_dad end Isolated this compound and Derivatives nplc_dad->end pkc_activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (or Lathyrane Diterpenoid) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to PKC Inactive PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Active_PKC Active PKC PKC->Active_PKC Downstream Downstream Signaling Active_PKC->Downstream pxr_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrane Lathyrane Diterpenoid (e.g., this compound) PXR PXR Lathyrane->PXR binds & activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA binds to Transcription Gene Transcription DNA->Transcription initiates mRNA mRNA (CYP3A4, CYP2B6, MDR1) Transcription->mRNA

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol (C20H30O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris. With the molecular formula C20H30O5 and a molecular weight of 350.45 g/mol , this compound is part of a class of natural products known for a diverse range of biological activities. While research on this compound itself is nascent, the broader family of lathyrane diterpenoids has garnered significant scientific interest for its potential in oncology and inflammatory diseases. Notably, derivatives of this compound are recognized for their anti-inflammatory properties. The core structure of these compounds presents a promising scaffold for therapeutic development, particularly in the modulation of multidrug resistance in cancer and as anti-inflammatory agents. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and contextualizes its potential through the activities of related lathyrane diterpenoids.

Physicochemical Properties

This compound is a solid, light yellow to yellow in color, and is classified as a terpenoid, specifically a diterpenoid. Detailed physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H30O5N/A
Molecular Weight 350.45 g/mol N/A
CAS Number 93551-00-9N/A
Appearance Solid, Light yellow to yellowN/A
SMILES O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\CN/A
Structure Class Terpenoids, DiterpenoidsN/A
Initial Source Seeds of Euphorbia lathyris[1]

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the activities of its derivatives and the broader class of lathyrane diterpenoids provide a strong indication of its therapeutic potential.

Anti-Inflammatory Activity

Derivatives of this compound have been identified as among the most active anti-inflammatory compounds within the lathyrane diterpenoid class[2][3]. These compounds have shown the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process[2][3]. The mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

Multidrug Resistance (MDR) Reversal

A significant area of investigation for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells[2][4]. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. Lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the efficacy of anticancer drugs[2][4]. While direct data for this compound is not yet available, its structural similarity to known P-gp inhibitors suggests it may share this activity.

Antiviral Activity

This compound and its 5,15-di-O-acetyl-3-O-benzoyl derivative have been evaluated for their anti-HIV-1 activity. However, in the conducted assays, they were found to be inactive compared to the zidovudine (B1683550) control[5].

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, methodologies for the isolation and study of related lathyrane diterpenoids can be adapted.

Isolation and Purification of Lathyrane Diterpenoids

The general procedure for isolating lathyrane diterpenoids from Euphorbia lathyris seeds involves the following steps[3][6]:

  • Extraction: The dried and powdered seeds are extracted with a suitable solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatography: The active fractions are subjected to multiple rounds of column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS), and confirmed by single-crystal X-ray diffraction where possible[3][6][7].

G plant Euphorbia lathyris Seeds extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Polar & Non-Polar Fractions fractionation->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, HRMS, X-ray) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay

The cytotoxic effects of lathyrane diterpenoids are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

G start Seed Cancer Cells in 96-well Plate treat Add varying concentrations of This compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt dissolve Dissolve formazan crystals (DMSO) incubate_mtt->dissolve read Measure absorbance dissolve->read calculate Calculate IC50 value read->calculate

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for the multidrug resistance reversal activity of lathyrane diterpenoids is the inhibition of the P-glycoprotein (P-gp) efflux pump.

G cluster_0 Cancer Cell cluster_1 Intracellular Space chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) Efflux Pump chemo->pgp Efflux chemo_in Increased intracellular chemotherapeutic concentration pgp->chemo Inhibition compound This compound (or derivative) compound->pgp Inhibits apoptosis Apoptosis/Cell Death chemo_in->apoptosis

Caption: Proposed mechanism for MDR reversal by lathyrane diterpenoids.

Future Directions

The structural complexity and potent biological activities of lathyrane diterpenoids, including the derivatives of this compound, make them attractive candidates for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo testing of this compound to determine its IC50 values for anti-inflammatory and MDR reversal activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

Conclusion

This compound represents a promising natural product scaffold with significant potential for development as a therapeutic agent, particularly in the fields of oncology and inflammation. While further research is required to fully characterize its biological activity and mechanism of action, the existing data on related lathyrane diterpenoids provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

References

The Unfolding Therapeutic Potential of Diterpenoids from Euphorbia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest and most diverse in the plant kingdom, has a long and rich history in traditional medicine across various cultures. Modern phytochemical investigations have unveiled a vast arsenal (B13267) of bioactive compounds within these plants, with diterpenoids emerging as a particularly promising class of molecules.[1][2] These compounds, characterized by their complex and varied carbocyclic skeletons, exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of diterpenoids isolated from Euphorbia, with a focus on their mechanisms of action, quantitative data from key experimental findings, and detailed methodologies for their evaluation.

Anticancer Activity of Euphorbia Diterpenoids

Diterpenoids from various Euphorbia species have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3][5][6] These natural products represent a valuable reservoir for the discovery of novel anticancer drug leads.[3][6] The primary mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Cytotoxicity Data

The cytotoxic potential of Euphorbia diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various diterpenoids against different cancer cell lines is presented in Table 1.

Diterpenoid ClassCompound NameCancer Cell LineIC50 (µM)Source Species
ent-Abietane Euphonoid HC4-2B (Prostate)5.52 ± 0.65E. fischeriana
Euphonoid HC4-2B/ENZR (Prostate)4.16 ± 0.42E. fischeriana
Euphonoid IC4-2B (Prostate)4.49 ± 0.78E. fischeriana
Euphonoid IC4-2B/ENZR (Prostate)5.74 ± 0.45E. fischeriana
Jolkinolide BANA-1 (Macrophage)0.0446E. ebracteolata
Jolkinolide BB16 (Melanoma)0.0448E. ebracteolata
Jolkinolide BJurkat (T-cell leukemia)0.0647E. ebracteolata
Jatrophane Euphoheliphane A786-O (Renal)<50E. helioscopia
Euphoheliphane BACHN (Renal)<50E. helioscopia
Euphoheliphane CCaki-1 (Renal)<50E. helioscopia
Lathyrane Lathyranetype Diterpenoid 1MV4-11 (Leukemia)3.48 - 30.02E. stracheyi
Ingenane Ingenane-type Diterpenoid 11MV4-11 (Leukemia)3.48 - 30.02E. stracheyi
Signaling Pathways in Anticancer Activity

Euphorbia diterpenoids exert their anticancer effects by modulating several critical signaling pathways.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when persistently activated, promotes tumor cell proliferation, survival, and metastasis.[4][6][7][8] Some Euphorbia diterpenoids have been shown to inhibit the STAT3 signaling pathway, leading to the suppression of cancer progression. A lathyrane-type diterpene, Euphorbiasteroid, has been reported to induce apoptosis and autophagy in hepatocellular carcinoma cells by targeting the SHP-1/STAT3 pathway.[9]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Euphorbia_Diterpenoids Euphorbia Diterpenoids Euphorbia_Diterpenoids->JAK Inhibition Euphorbia_Diterpenoids->STAT3_active Inhibition of Phosphorylation

STAT3 Signaling Pathway Inhibition by Euphorbia Diterpenoids.
  • PKCδ-Mediated Apoptosis: Protein Kinase C delta (PKCδ) is a pro-apoptotic protein that, upon activation by various stimuli including DNA damage, translocates to different cellular compartments to induce apoptosis.[10][11][12] Ingenane-type diterpenoids from Euphorbia kansui have been shown to promote apoptosis in cancer cells through the regulation of PKC signaling pathways.[13]

PKC_delta_Apoptosis cluster_nucleus Nucleus Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) PKC_delta_inactive PKCδ (inactive) Apoptotic_Stimuli->PKC_delta_inactive Activation PKC_delta_active PKCδ (active) PKC_delta_inactive->PKC_delta_active Caspase3 Caspase-3 PKC_delta_active->Caspase3 Activation Lamin_B Lamin B PKC_delta_active->Lamin_B Phosphorylation Caspase3->PKC_delta_inactive Cleavage & Activation Nucleus Nucleus Phospho_Lamin_B Phosphorylated Lamin B Lamin_B->Phospho_Lamin_B Nuclear_Disassembly Nuclear Lamina Disassembly Phospho_Lamin_B->Nuclear_Disassembly Apoptosis Apoptosis Nuclear_Disassembly->Apoptosis Euphorbia_Diterpenoids Euphorbia Diterpenoids (e.g., Ingenanes) Euphorbia_Diterpenoids->PKC_delta_inactive Activation

PKCδ-Mediated Apoptosis Induced by Euphorbia Diterpenoids.

Anti-inflammatory Activity of Euphorbia Diterpenoids

Chronic inflammation is a key factor in the development of numerous diseases, including cancer, arthritis, and cardiovascular disorders. Diterpenoids from Euphorbia have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[4][8][10][14]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of Euphorbia diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition by various diterpenoids are summarized in Table 2.

Diterpenoid ClassCompound NameCell LineIC50 (µM) for NO InhibitionSource Species
Ingenane Euphorkans ARAW264.72.78 - 10.6E. kansui
Euphorkans BRAW264.72.78 - 10.6E. kansui
Ingenane Diterpenoid 6RAW264.7Significant InhibitionE. antiquorum
ent-Atisane ent-Atisane Diterpenoid 4RAW264.7Significant InhibitionE. helioscopia
ent-Atisane Diterpenoid 7RAW264.7Significant InhibitionE. helioscopia
ent-Atisane Diterpenoid 8RAW264.7Significant InhibitionE. helioscopia
ent-Atisane ent-atisane-type diterpenoid 1RAW264.7< 40E. antiquorum
Lathyrane lathyrane-type diterpenoid 4RAW264.7< 40E. antiquorum
NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12][14][15][16] In response to pro-inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of various pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several diterpenoids from Euphorbia have been found to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][17]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NF_kB_inactive NF-κB IkB->NF_kB_inactive Degradation NF_kB_active NF-κB (active) NF_kB_inactive->NF_kB_active Release Nucleus Nucleus NF_kB_active->Nucleus Translocation DNA DNA NF_kB_active->DNA Binding Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response (NO, Cytokines) Transcription->Inflammation Euphorbia_Diterpenoids Euphorbia Diterpenoids Euphorbia_Diterpenoids->IKK Inhibition

NF-κB Signaling Pathway Inhibition by Euphorbia Diterpenoids.

Antiviral Activity of Euphorbia Diterpenoids

Several diterpenoids isolated from Euphorbia species have shown promising antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and Chikungunya virus (CHIKV).[7][12] These compounds can interfere with various stages of the viral life cycle, from attachment and entry into host cells to viral replication.

Quantitative Antiviral Data

The antiviral efficacy of Euphorbia diterpenoids is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which is the concentration of the compound that reduces viral activity by 50%.

Diterpenoid ClassVirusCell LineIC50 (µg/mL)Source Species
Diterpene Polyesters Herpes Simplex Virus type 2 (HSV-2)Vero2.5 - 8.3Euphorbia species
ent-Atisane HIV-1EC50: 6.6 ± 3.2E. neriifolia
ent-Atisane HIV-1EC50: 6.4 ± 2.5E. neriifolia

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of Euphorbia diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed cells into a\n96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_24h [label="Incubate for 24h\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Compound [label="Add serial dilutions of\nEuphorbia diterpenoids", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_48_72h [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT solution\n(0.5 mg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_4h [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Solubilizer [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Absorbance [label="Measure absorbance\nat 570 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate_24h [color="#5F6368"]; Incubate_24h -> Add_Compound [color="#5F6368"]; Add_Compound -> Incubate_48_72h [color="#5F6368"]; Incubate_48_72h -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate_4h [color="#5F6368"]; Incubate_4h -> Add_Solubilizer [color="#5F6368"]; Add_Solubilizer -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Calculate_IC50 [color="#5F6368"]; Calculate_IC50 -> End [color="#5F6368"]; }```

Workflow of the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Workflow for Nitric Oxide Inhibition Assay

NO_Inhibition_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells into a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat_Compound Pre-treat cells with diterpenoid compounds Incubate_24h->Pretreat_Compound Incubate_1h Incubate for 1h Pretreat_Compound->Incubate_1h Add_LPS Add LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect cell culture supernatant Incubate_24h_2->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_10min Incubate for 10 min at room temperature Add_Griess->Incubate_10min Measure_Absorbance Measure absorbance at 540 nm Incubate_10min->Measure_Absorbance Calculate_IC50 Calculate IC50 for NO inhibition Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow of the Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the diterpenoid compounds for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition and the IC50 value.

Antiviral Assay (Plaque Reduction Assay for HSV)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow Start Start Seed_Vero Seed Vero cells into a 24-well plate Start->Seed_Vero Incubate_24h Incubate for 24h to form a confluent monolayer Seed_Vero->Incubate_24h Infect_Cells Infect cells with HSV (e.g., 100 PFU/well) Incubate_24h->Infect_Cells Incubate_1h Incubate for 1h for viral adsorption Infect_Cells->Incubate_1h Remove_Inoculum Remove viral inoculum Incubate_1h->Remove_Inoculum Add_Overlay Add overlay medium containing diterpenoid compounds Remove_Inoculum->Add_Overlay Incubate_48_72h Incubate for 48-72h for plaque formation Add_Overlay->Incubate_48_72h Fix_Stain Fix and stain cells (e.g., with crystal violet) Incubate_48_72h->Fix_Stain Count_Plaques Count the number of plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 for viral inhibition Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Workflow of the Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of Vero cells in 24-well plates.

  • Viral Infection: Infect the cells with a known titer of HSV (e.g., 100 plaque-forming units, PFU/well) and incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing carboxymethyl cellulose (B213188) and serial dilutions of the diterpenoid compounds.

  • Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as 0.5% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition and determine the IC50 value.

Conclusion

Diterpenoids from the Euphorbia genus represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antiviral activities, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of these remarkable compounds. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these diterpenoids is warranted to advance them towards clinical applications.

References

Preliminary Studies on the Bioactivity of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative bioactivity data for 17-Hydroxyisolathyrol. This document provides a comprehensive overview of the bioactivities of closely related lathyrane-type diterpenoids isolated from Euphorbia lathyris, the same plant source as this compound. The experimental protocols and potential mechanisms of action described herein are representative of studies on this class of compounds and are intended to serve as a foundational guide for future research on this compound.

Introduction

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. It belongs to the lathyrane class of diterpenoids, a group of natural products known for their complex and highly oxygenated tricyclic core structure. While specific bioactivity data for this compound remains elusive in peer-reviewed literature, numerous studies have investigated the biological activities of other lathyrane diterpenoids from Euphorbia lathyris. These studies have primarily focused on their cytotoxic and anti-inflammatory properties, suggesting potential therapeutic applications. This guide synthesizes the available preliminary data on these related compounds, providing a framework for investigating the bioactivity of this compound.

Data Presentation: Bioactivity of Lathyrane Diterpenoids from Euphorbia lathyris

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various lathyrane-type diterpenoids isolated from Euphorbia lathyris. It is important to note that these are not the data for this compound but for its structural analogues.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43[1]
HepG2 (Liver)13.22[1]
Euphorbia factor L2bU937 (Lymphoma)0.87[2]
Euplarisan A4T1 (Breast)Inactive[3]
Premyrsinane Diterpene 2 (from Euphorbia factor L3)4T1 (Breast)Active (IC50 not specified)[3]
Premyrsinane Diterpene 3 (from Euphorbia factor L3)4T1 (Breast)Active (IC50 not specified)[3]
Euphorbia Factor L12C6 (Glioma)12.4[4]
MCF-7 (Breast)20.1[4]
Euphorbia Factor L16C6 (Glioma)36.2[4]
MCF-7 (Breast)25.5[4]
Euphorbia Factor L18C6 (Glioma)21.8[4]
MCF-7 (Breast)15.3[4]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Lathyrane Diterpenoid 1 (New)Nitric Oxide (NO) Production InhibitionRAW264.73.0 ± 1.1[5]
Lathyrane Diterpenoid 2 (New)Nitric Oxide (NO) Production InhibitionRAW264.710.5 ± 2.3[5]
Lathyrane Diterpenoid 3 (New)Nitric Oxide (NO) Production InhibitionRAW264.726.0 ± 3.5[5]
Known Analogue 7Nitric Oxide (NO) Production InhibitionRAW264.72.6 ± 0.8[5]
Known Analogue 9Nitric Oxide (NO) Production InhibitionRAW264.715.4 ± 2.9[5]
Known Analogue 11Nitric Oxide (NO) Production InhibitionRAW264.720.3 ± 3.1[5]
Known Analogue 13Nitric Oxide (NO) Production InhibitionRAW264.718.7 ± 2.5[5]
Known Analogue 14Nitric Oxide (NO) Production InhibitionRAW264.711.2 ± 1.9[6]
Known Analogue 16Nitric Oxide (NO) Production InhibitionRAW264.722.5 ± 3.3[5]
Euphorbia factor L29Nitric Oxide (NO) Production InhibitionRAW264.711.2 - 52.2 (range for 18 compounds)[6]
Lathyrane Diterpenoid Hybrid 8dNitric Oxide (NO) Production InhibitionRAW264.70.91 ± 1.38[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of lathyrane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HepG2, 786-0, U937) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

b. Compound Treatment:

  • The test compounds (lathyrane diterpenoids) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The culture medium from the wells is replaced with the medium containing different concentrations of the test compounds. A control group with vehicle (DMSO) and a blank group with medium only are included.

c. Incubation and MTT Addition:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

d. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10]

  • The plates are shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

e. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[3][11][12][13][14]

a. Cell Culture and Seeding:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

b. Compound Treatment and LPS Stimulation:

  • Cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

c. Griess Assay:

  • After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

d. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of NO inhibition is determined relative to the LPS-stimulated control group.

  • The IC50 value is calculated from the dose-response curve.

Quantification of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the culture supernatants of LPS-stimulated macrophages.[15][16][17][18][19]

a. Sample Collection:

  • RAW264.7 cells are seeded and treated with test compounds and LPS as described in the NO production assay.

  • After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

b. ELISA Procedure:

  • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse TNF-α) and incubated overnight.

  • The plate is washed and blocked to prevent non-specific binding.

  • The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

  • The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • After another incubation and washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid).

c. Data Analysis:

  • The absorbance is measured at 450 nm.

  • A standard curve is generated by plotting the absorbance values of the standards against their concentrations.

  • The concentration of the cytokine in the samples is determined from the standard curve.

Mandatory Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow Cytotoxicity (MTT) Assay Workflow A Seed cancer cells in 96-well plates B Incubate overnight for cell adherence A->B D Treat cells with different concentrations of the compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 4 hours (formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 value I->J

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

Anti_Inflammatory_Assay_Workflow Anti-inflammatory (NO Production) Assay Workflow A Seed RAW264.7 macrophage cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat cells with this compound B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Add Griess reagent to supernatant F->G H Incubate for 10-15 minutes G->H I Measure absorbance at 540 nm H->I J Calculate nitrite concentration and % inhibition I->J

Caption: Workflow for assessing the anti-inflammatory activity by measuring nitric oxide production.

Signaling Pathway Diagram

The anti-inflammatory effects of lathyrane diterpenoids are often associated with the inhibition of the NF-κB signaling pathway.[5]

NFkB_Signaling_Pathway Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα (degraded) IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Lathyrol This compound (Hypothesized) Lathyrol->IKK inhibits Lathyrol->IkBa_NFkB stabilizes DNA DNA NFkB_nuc->DNA binds to mRNA Pro-inflammatory Gene Transcription DNA->mRNA initiates

References

17-Hydroxyisolathyrol: A Natural Product Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of natural products known for their complex chemical structures and a wide range of biological activities, making them promising candidates for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their potential as lead compounds in oncology and inflammatory diseases. While specific quantitative data for this compound is limited in publicly available research, this document summarizes the known activities of closely related lathyrane diterpenoids to infer its potential therapeutic applications and mechanisms of action.

Core Biological Activities of Lathyrane Diterpenoids

Lathyrane diterpenoids, including derivatives of this compound, have demonstrated a variety of significant biological effects. The primary areas of interest for these compounds are their anti-inflammatory and cytotoxic properties.[1][3] Additionally, some lathyrane diterpenoids have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells.[3]

Anti-inflammatory Activity

Several lathyrane diterpenoids isolated from Euphorbia lathyris have shown marked anti-inflammatory effects.[4] The primary mechanism appears to be the inhibition of the NF-κB signaling pathway.[1] By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]

Cytotoxic Activity

The cytotoxic effects of lathyrane diterpenoids against various cancer cell lines have been extensively reported.[3][6] The proposed mechanism of action for their anticancer activity often involves the induction of apoptosis through the mitochondrial pathway.[6]

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp).[7] Certain lathyrane diterpenoids have been shown to modulate the function of P-gp, thereby reversing MDR and restoring the efficacy of conventional anticancer drugs.[7]

Quantitative Data Summary

Compound Class/NameBiological ActivityAssay SystemIC50/EC50Reference
Lathyrane DiterpenoidsAnti-inflammatory (NO production inhibition)LPS-induced RAW 264.7 macrophagesNot specified for individual compounds[1][5]
Lathyrol-3,15-diacetate-5-benzoateCytotoxicityA549 lung cancer cells34.04 ± 3.99 μM[6]
Jatropodagin ACytotoxicitySaos-2 osteosarcoma cells8.08 μM[1]
Jatropodagin ACytotoxicityMG-63 osteosarcoma cells14.64 μM[1]
Euphorfischer ACytotoxicityC4-2B prostate cancer cells11.3 μM[1]
This compoundAnti-HIV-1Not specifiedInactive[3]

Experimental Protocols

Anti-inflammatory Activity Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of compounds like this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][5]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Dilute the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with fresh medium containing the test compound at various concentrations. Incubate for 1 hour.

3. Stimulation:

  • After the pre-incubation with the test compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).

4. Incubation and Supernatant Collection:

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatants for NO measurement.

5. Nitric Oxide Measurement (Griess Assay):

  • Mix 50 µL of the collected supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

6. Data Analysis:

  • Determine the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-only control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of lathyrane diterpenoids is believed to be mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS nucleus->iNOS Induces COX2 COX-2 nucleus->COX2 Induces TNFa TNF-α nucleus->TNFa Induces IL6 IL-6 nucleus->IL6 Induces NO NO iNOS->NO PGs Prostaglandins COX2->PGs Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening natural products like this compound for biological activity.

G cluster_confirm start Start: Isolate This compound primary_screen Primary Screening (e.g., Cytotoxicity Assay) start->primary_screen is_active Active? primary_screen->is_active secondary_screen Secondary Screening (e.g., Anti-inflammatory Assay) is_active->secondary_screen Yes inactive Inactive/ Discard is_active->inactive No is_active2 Active? secondary_screen->is_active2 mechanism_study Mechanism of Action Studies (e.g., Western Blot for NF-κB) lead_compound Lead Compound Identified mechanism_study->lead_compound is_active2->mechanism_study Yes is_active2->inactive

Caption: General workflow for screening the biological activity of natural products.

Conclusion

This compound, as a member of the lathyrane diterpenoid family, represents a promising natural product lead compound. While further studies are required to elucidate its specific biological activities and quantitative potency, the existing data on related compounds from Euphorbia lathyris strongly suggest its potential as an anti-inflammatory and cytotoxic agent. The likely mechanism of action involves the modulation of key signaling pathways such as NF-κB. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative diterpenoid from the seeds of Euphorbia lathyris, belongs to a class of compounds noted for their diverse biological activities. This document provides a comprehensive guide for the isolation and purification of this compound. The protocols outlined herein are synthesized from established methodologies for the extraction of lathyrane-type diterpenoids from Euphorbia species. Additionally, this guide presents the biological context of related compounds, including their anti-inflammatory and cytotoxic effects, and discusses their interaction with key cellular signaling pathways.

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a variety of bioactive diterpenoids. Among these, the lathyrane-type diterpenoids are of significant interest due to their complex chemical structures and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1][2][3] this compound is a representative of this class isolated from the seeds of this plant.[4] The intricate tricyclic core of lathyrane diterpenoids presents a challenging but rewarding target for natural product chemists and drug discovery professionals. This application note provides a detailed protocol for the isolation of this compound, alongside data on the bioactivity of related compounds and their mechanisms of action.

Biological Activity of Lathyrane Diterpenoids

While specific quantitative data for the biological activity of this compound is not extensively documented in publicly available literature, numerous studies on lathyrane diterpenoids isolated from Euphorbia lathyris have demonstrated significant cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

CompoundCell LineIC50 (µM)Reference
Euphorbia Factor L12C622.5[2]
Euphorbia Factor L12MCF-736.2[2]
Euphorbia Factor L16C612.4[2]
Euphorbia Factor L16MCF-720.1[2]
Euphorbia Factor L18C618.9[2]
Euphorbia Factor L18MCF-725.3[2]
Euphorbia Factor L2bU9370.87[5]
New Secolathyrane Diterpenoid 2U93722.18[6]
New Secolathyrane Diterpenoid 3U93725.41[6]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

CompoundAssayIC50 (µM)Reference
18 Lathyrane Diterpenoids (range)Inhibition of NO production in LPS-induced RAW 264.7 macrophages11.2 - 52.2[7]
Lathyrane Diterpenoid/3-hydroxyflavone Hybrid 8d1Inhibition of NO production in RAW 264.7 macrophages1.55[8]

Proposed Signaling Pathway Interaction

Lathyrane diterpenoids have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways. Notably, some of these compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] The activation of NF-κB is a critical step in the inflammatory response. Some lathyrane diterpenes are also known to be activators of Protein Kinase C (PKC), which can, in turn, activate the NF-κB pathway.[9] This suggests a complex modulatory role for this class of compounds.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB Degradation NF-κB Translocation Lathyrane_Diterpenoids Lathyrane Diterpenoids Lathyrane_Diterpenoids->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Region Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of lathyrane diterpenoids via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following is a synthesized protocol for the isolation of this compound based on established methods for related compounds.

Materials and Reagents
  • Dried seeds of Euphorbia lathyris

  • Methanol (B129727) (ACS grade)

  • Ethanol (B145695) (95%)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (EtOAc, ACS grade)

  • n-Butanol (ACS grade)

  • Deionized water

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Solvents for chromatography (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Extraction Workflow

Extraction_Workflow Start Dried E. lathyris Seeds Grinding Grind to a fine powder Start->Grinding Extraction Maceration or Reflux with 95% Ethanol Grinding->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Suspension Suspend in Water Crude_Extract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning Hexane_Frac n-Hexane Fraction Partitioning->Hexane_Frac n-Hexane EtOAc_Frac Ethyl Acetate (EtOAc) Fraction (Contains Diterpenoids) Partitioning->EtOAc_Frac EtOAc BuOH_Frac n-Butanol Fraction Partitioning->BuOH_Frac n-Butanol Aqueous_Frac Aqueous Fraction Partitioning->Aqueous_Frac Water Silica_Gel Silica Gel Column Chromatography EtOAc_Frac->Silica_Gel Subfractions Collect Sub-fractions Silica_Gel->Subfractions Sephadex Sephadex LH-20 Chromatography Subfractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound This compound Prep_HPLC->Isolated_Compound

Caption: General workflow for the isolation of this compound from Euphorbia lathyris seeds.

Step-by-Step Protocol

Step 1: Preparation of Plant Material

  • Obtain dried seeds of Euphorbia lathyris.

  • Grind the seeds into a fine powder using a mechanical grinder.

Step 2: Extraction

  • Macerate the powdered seeds (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring. Alternatively, perform successive reflux extraction with 95% ethanol for 2-3 hours each.

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Step 3: Solvent Partitioning

  • Suspend the crude extract in deionized water (e.g., 1 L).

  • Perform sequential liquid-liquid partitioning in a separatory funnel with n-hexane, ethyl acetate (EtOAc), and n-butanol (e.g., 3 x 1 L of each solvent).

  • Collect each fraction separately. The lathyrane diterpenoids are expected to be enriched in the EtOAc fraction.

  • Concentrate the EtOAc fraction to dryness using a rotary evaporator.

Step 4: Silica Gel Column Chromatography

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% n-hexane to 100% EtOAc).

  • Collect fractions of a fixed volume and monitor the separation by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

Step 5: Sephadex LH-20 Chromatography

  • Further purify the diterpenoid-rich fractions obtained from the silica gel column using a Sephadex LH-20 column.

  • Use an appropriate solvent system, such as methanol or a mixture of dichloromethane (B109758) and methanol, for elution.

  • Collect and combine fractions based on TLC or HPLC analysis.

Step 6: Preparative HPLC

  • For the final purification step, subject the most promising fractions to preparative HPLC.

  • Use a C18 column with a suitable mobile phase, typically a gradient of acetonitrile (B52724) and water or methanol and water.

  • Monitor the elution with a UV detector.

  • Collect the peak corresponding to this compound.

  • Remove the solvent to obtain the pure compound.

Step 7: Structure Elucidation Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Conclusion

The protocol described provides a robust framework for the successful isolation of this compound from the seeds of Euphorbia lathyris. The bioactivity data for related lathyrane diterpenoids highlight the therapeutic potential of this class of compounds, particularly in the areas of oncology and inflammatory diseases. The elucidation of their interaction with signaling pathways such as NF-κB offers valuable insights for future drug development and mechanistic studies. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

Application Notes and Protocols for the Synthesis of 17-Hydroxyisolathyrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 17-hydroxyisolathyrol and its derivatives. The protocols detailed below are based on established methodologies for the isolation and semi-synthesis of lathyrane diterpenoids, a class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery.

Introduction

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, are characterized by a unique 5/11/3 tricyclic carbon skeleton.[1] this compound is a macrocyclic lathyrane derivative isolated from the seeds of Euphorbia lathyris.[2][3] This class of compounds has garnered considerable attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance (MDR) reversal properties.[1][4] The anti-inflammatory effects of lathyrane derivatives are particularly noteworthy, with many compounds demonstrating potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][5] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and PI3K/Akt/mTOR.[5][6]

This document outlines the isolation of lathyrane precursors from natural sources and provides detailed protocols for the semi-synthesis of derivatives, with a focus on modifications that could yield 17-hydroxy analogues.

Data Presentation

The following tables summarize the anti-inflammatory activity of various semi-synthetic lathyrane derivatives, providing a clear comparison of their potency.

Table 1: Inhibitory Activity of Lathyrane Diterpenoid Derivatives on NO Production in LPS-Induced RAW264.7 Cells

CompoundIC50 (µM)Reference
Lathyrol11.10 ± 1.14[7]
Epoxylathyrol25.63 ± 7.86[7]
Euphorbia factor L19.90 ± 1.40[7]
Euphorbia factor L38.06 ± 1.40[7]
Hybrid 7a1.09 ± 0.39[7]
Hybrid 7b1.81 ± 0.64[7]
Hybrid 7c5.12 ± 1.10[7]
Hybrid 7d1.57 ± 0.38[7]
Hybrid 8d0.91 ± 0.44[7]
Hybrid 8e1.42 ± 0.25[7]
Hybrid 8f9.42 ± 1.07[7]
Hybrid 8d11.55 ± 0.68[5][7]

Table 2: Cytotoxicity of Selected Lathyrane Derivatives

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2bU9370.87[8]
Diterpene 21MCF-72.6[9]
Diterpene 214T15.2[9]
Diterpene 21HepG213.1[9]
Diterpene 25MCF-75.5[9]
Diterpene 254T18.6[9]
Diterpene 25HepG21.3[9]

Experimental Protocols

Protocol 1: Isolation of Lathyrane Diterpenoid Precursors from Euphorbia lathyris Seeds

This protocol describes a general method for the extraction and isolation of lathyrane diterpenoids, which can serve as starting materials for semi-synthesis.

Materials:

Procedure:

  • Extraction: Grind the dried seeds of E. lathyris (e.g., 8 kg) and extract with 95% ethanol at room temperature. Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[4]

  • Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[4]

  • Chromatographic Separation:

    • Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate to yield several fractions.

    • Further purify the active fractions using Sephadex LH-20 column chromatography and preparative HPLC to isolate individual lathyrane diterpenoids (e.g., Euphorbia factor L3).

Protocol 2: General Procedure for the Semi-Synthesis of Lathyrane Derivatives via Esterification

This protocol provides a method for modifying the hydroxyl groups on the lathyrane skeleton.

Materials:

  • Lathyrane diterpenoid precursor (e.g., Lathyrol or a related compound with a free hydroxyl group)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Acid anhydride (B1165640) or acid chloride (e.g., succinic anhydride, benzoyl chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (Et3N) or N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) for carboxylic acid coupling.

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the lathyrane precursor (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) and the corresponding acid anhydride (1.2 eq) or acid chloride (1.2 eq). For carboxylic acids, use a coupling agent like DCC (1.2 eq) and HOBt (1.2 eq). Add a base such as triethylamine (1.5 eq) if an acid chloride is used or if the starting material is an acid.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.[5]

Protocol 3: Potential Synthesis of this compound Derivatives via Oxidation of the Exocyclic Double Bond

While a direct synthesis is not reported, a plausible route to 17-hydroxy derivatives involves the oxidation of the exocyclic double bond (Δ6(17)) present in many lathyrane precursors. One potential method is Sharpless asymmetric dihydroxylation.

Materials:

  • Lathyrane precursor with a Δ6(17) double bond

  • tert-Butanol (B103910) and water (1:1 mixture)

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • Methanesulfonamide

  • Sodium sulfite (B76179)

  • Ethyl acetate

Procedure:

  • Dissolve the lathyrane precursor in a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (commercially available mixture of (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4) and methanesulfonamide.

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for another hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diol by column chromatography. This would yield a 6,17-dihydroxy derivative. Selective protection and further manipulation would be required to isolate the 17-hydroxy compound.

Visualizations

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Lathyrane Lathyrane Derivatives Lathyrane->IKK NFkB_nucleus NF-κB (nucleus) Lathyrane->NFkB_nucleus inhibits translocation PI3K PI3K Lathyrane->PI3K IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB->NFkB_nucleus translocation Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_genes activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Inflammation_PI3K Inflammation mTOR->Inflammation_PI3K

Caption: Anti-inflammatory mechanism of lathyrane derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol start->extraction partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc precursor Isolated Lathyrane Precursor hplc->precursor semisynthesis Semi-synthesis (e.g., Esterification, Oxidation) precursor->semisynthesis purification Purification (Column Chromatography) semisynthesis->purification derivative This compound Derivative purification->derivative bioassay Biological Evaluation (e.g., Anti-inflammatory Assay) derivative->bioassay end End: Bioactive Derivative bioassay->end

Caption: Workflow for isolation and semi-synthesis.

References

Application Notes and Protocols: Mechanism of Action of Lathyrane Diterpenes in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Note on 17-Hydroxyisolathyrol: Scientific literature detailing the specific mechanism of action of this compound in cancer cells is not currently available. This compound is identified as a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] This document provides a comprehensive overview of the anticancer mechanisms of closely related lathyrane diterpenes isolated from the same source, which may serve as a foundational guide for investigating this compound.

Introduction to Lathyrane Diterpenes and Their Anticancer Potential

Lathyrane diterpenes are a significant class of natural products found in the Euphorbia genus, particularly in the seeds of Euphorbia lathyris.[2][3] These compounds are characterized by a unique tricyclic carbon skeleton and have demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][4][5] Research into lathyrane diterpenes, such as various "Euphorbia factors" (e.g., L1, L2, L3, L5, L28), has revealed several key mechanisms through which they exert their anticancer effects.[4][6] These mechanisms primarily involve the induction of apoptosis, disruption of the cell cycle, and modulation of multidrug resistance.[3][5]

Key Mechanisms of Action of Lathyrane Diterpenes in Cancer Cells

Induction of Apoptosis via the Mitochondrial Pathway

Several lathyrane diterpenes have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. This process is characterized by a series of molecular events:

  • Increased Reactive Oxygen Species (ROS): Treatment with these compounds can lead to an increase in intracellular ROS, which are highly reactive molecules that can cause cellular damage.[6]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS can disrupt the integrity of the mitochondrial membrane, leading to a decrease in its potential.

  • Cytochrome c Release: The loss of mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of enzymes called caspases, including caspase-9 and caspase-3.[6][7]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[6]

A notable example is Euphorbia factor L2, which induces apoptosis in A549 lung cancer cells through this mitochondrial-mediated pathway.[6] Another related compound, Lathyrol-3-phenylacetate-5,15-diacetate (also referred to as Euphorbia factor L1), has also been shown to induce apoptosis in A549 cells via the same mechanism.[7]

Cell Cycle Arrest

Certain lathyrane diterpenes can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. For instance, Euphorbia factors L3 and L5 have been observed to cause an accumulation of cells in the G1 to early S phase of the cell cycle. This disruption prevents the cancer cells from replicating their DNA and dividing.

Cytoskeletal Disruption

Some lathyrane diterpenes, including Euphorbia factors L2, L3, and L5, have been found to interfere with the cellular cytoskeleton. They can induce significant aggregation of actin filaments and partially disrupt the microtubule network. The cytoskeleton is crucial for maintaining cell shape, motility, and division, and its disruption can contribute to the cytotoxic effects of these compounds.

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Several lathyrane diterpenes have demonstrated the ability to inhibit P-gp, thereby reversing multidrug resistance and potentially sensitizing cancer cells to other chemotherapeutic agents.[3][5]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various lathyrane diterpenes against different cancer cell lines.

Table 1: Cytotoxicity of Lathyrane Diterpenes (IC50 Values in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)KB (Oral)MCF-7 (Breast)KB-VIN (MDR Oral)786-0 (Kidney)HepG2 (Liver)
Euphorbia factor L28 -----9.43[4]13.22[4]
Lathyrol-3-phenylacetate-5,15-diacetate (Euphorbia factor L1) 17.51[7]------

Note: A lower IC50 value indicates greater potency. Data for this compound is not available.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of lathyrane diterpenes.

Cell Viability and Cytotoxicity Assay (SRB or MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the lathyrane diterpene (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation (for SRB): Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash the plates five times with tap water and air dry.

  • Staining (for SRB): Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing (for SRB): Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Dye Solubilization (for SRB): Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • MTT Assay Alternative: For the MTT assay, after treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm for SRB, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lathyrane diterpene at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells with the lathyrane diterpene as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptosis pathway (e.g., Caspase-3, PARP, Bcl-2, Bax).

Protocol:

  • Protein Extraction: Treat cells with the lathyrane diterpene, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Lathyrane_Diterpene Lathyrane Diterpene ROS ↑ Reactive Oxygen Species (ROS) Lathyrane_Diterpene->ROS Mitochondrion Mitochondrion ROS->Mitochondrion ↓ ΔΨm Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Mitochondrial apoptosis pathway induced by lathyrane diterpenes.

Cell_Cycle_Arrest Lathyrane_Diterpene Lathyrane Diterpene (e.g., Euphorbia factors L3, L5) G1_S_Transition Lathyrane_Diterpene->G1_S_Transition Inhibition G1 G1 Phase G1->G1_S_Transition S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 G1_S_Transition->S

Caption: Cell cycle arrest at the G1/S transition by lathyrane diterpenes.

Western_Blot_Workflow Start Cell Treatment & Protein Extraction Quant Protein Quantification (BCA/Bradford) Start->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (PVDF/Nitrocellulose) SDS->Transfer Block Blocking (Milk/BSA) Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection (ECL) Secondary->Detect Analyze Analysis Detect->Analyze

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols: Inhibition of the NF-κB Pathway by 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a jatrophane diterpene natural product with demonstrated anti-inflammatory properties. A key mechanism underlying its biological activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in a variety of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. These application notes provide a detailed overview of the mechanism of NF-κB inhibition by this compound and related compounds, along with protocols for key experimental procedures to investigate these effects.

Data Presentation: Inhibitory Activity of Lathyrol Derivatives and Related Compounds on NF-κB Signaling

While specific quantitative data for this compound is emerging, studies on closely related lathyrol derivatives and other diterpenes provide strong evidence for the inhibitory potential of this class of compounds on the NF-κB pathway. The following tables summarize key inhibitory concentrations.

Table 1: Inhibition of NF-κB Dependent Nitric Oxide (NO) Production by a Lathyrol Derivative

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol-PROTAC Conjugate (Compound 13)RAW264.7 MacrophagesLPS-induced NO Production5.30 ± 1.23[1]

Table 2: Inhibition of NF-κB Activation by Other Diterpenes and Triterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Pomolic AcidSK-MEL-28NF-κB Inhibition1.05 ± 0.02[2]
Pomolic AcidA549NF-κB Inhibition3.63 ± 0.01[2]
Pomolic AcidU-373 MGNF-κB Inhibition2.55 ± 0.02[2]
Euscaphic AcidSK-MEL-28NF-κB Inhibition2.71 ± 0.01[2]
Euscaphic AcidA549NF-κB Inhibition3.73 ± 0.02[2]
Euscaphic AcidU-373 MGNF-κB Inhibition3.39 ± 0.01[2]

Mechanism of Action: How this compound Inhibits the NF-κB Pathway

The canonical NF-κB signaling pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and activates the transcription of target genes.

Based on studies of related jatrophane and lathyrol diterpenes, this compound is proposed to inhibit the NF-κB pathway at one or more of the following key steps:

  • Inhibition of IKK complex activity: By directly or indirectly inhibiting the kinase activity of the IKK complex (likely IKKβ), this compound can prevent the phosphorylation of IκBα.

  • Prevention of IκBα degradation: By blocking IκBα phosphorylation, its degradation is inhibited, leading to the sequestration of NF-κB in the cytoplasm.

  • Inhibition of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, the nuclear translocation of the active p65 subunit is blocked. A lathyrol derivative has been shown to block the nuclear translocation of NF-κB in LPS-induced RAW264.7 cells[1].

The following diagram illustrates the proposed points of inhibition of the NF-κB pathway by this compound.

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex IκBα_p50_p65 IκBα-p50-p65 IKK_complex->IκBα_p50_p65 Phosphorylation pIκBα p-IκBα IκBα_p50_p65->pIκBα p50_p65 p50-p65 IκBα_p50_p65->p50_p65 Proteasome Proteasome pIκBα->Proteasome Ubiquitination Degraded_IκBα Degraded_IκBα Proteasome->Degraded_IκBα Degradation p50_p65_nucleus p50-p65 p50_p65->p50_p65_nucleus Nuclear Translocation 17_Hydroxyisolathyrol This compound 17_Hydroxyisolathyrol->p50_p65_nucleus Inhibition of Translocation DNA κB DNA sites p50_p65_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the NF-κB pathway.

IKKβ Kinase Activity Assay

This assay measures the ability of this compound to directly inhibit the kinase activity of IKKβ, a key component of the IKK complex.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IKKtide)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, IKKβ substrate peptide, and ATP at 2X the final desired concentration.

  • Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (DMSO only).

  • Add Inhibitor to Plate: Add 25 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.

  • Initiate Kinase Reaction: Add 25 µL of the 2X IKKβ enzyme solution to each well to start the reaction. The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well.

  • Luminescence Reading: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal. Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of IKKβ activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for IκBα Phosphorylation and Degradation

This protocol determines the effect of this compound on the phosphorylation and subsequent degradation of IκBα in cells stimulated with an NF-κB activator.

Materials:

  • Cell line responsive to NF-κB activation (e.g., RAW264.7, HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • NF-κB activator (e.g., TNFα or LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize the levels of phospho-IκBα and total IκBα to the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line (e.g., HeLa or A549)

  • Glass coverslips in 24-well plates

  • This compound

  • NF-κB activator (e.g., TNFα)

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65/RelA

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to attach.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNFα (e.g., 10 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with blocking buffer for 30-60 minutes.

    • Incubate with the anti-p65 primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

  • Analysis: Analyze the images to determine the subcellular localization of p65. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a population of cells for each treatment condition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the inhibitory effects of this compound on the NF-κB pathway.

Experimental_Workflow start Start: Hypothesis This compound inhibits NF-κB in_vitro_assay In vitro IKKβ Kinase Assay start->in_vitro_assay cell_based_assays Cell-based Assays start->cell_based_assays data_analysis Data Analysis and IC50 Determination in_vitro_assay->data_analysis western_blot Western Blot for p-IκBα and IκBα cell_based_assays->western_blot immunofluorescence Immunofluorescence for p65 Nuclear Translocation cell_based_assays->immunofluorescence luciferase_assay NF-κB Reporter Assay cell_based_assays->luciferase_assay western_blot->data_analysis immunofluorescence->data_analysis luciferase_assay->data_analysis conclusion Conclusion: Mechanism of Inhibition data_analysis->conclusion

Caption: Workflow for studying NF-κB inhibition by this compound.

References

Reversing Multidrug Resistance Using 17-Hydroxyisolathyrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] Natural products are a promising source of novel MDR modulators.[2][3] Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have emerged as a potent class of P-gp inhibitors capable of reversing MDR.[2][3][4] 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, belongs to this promising class of compounds.[5][6]

These application notes provide a comprehensive overview of the proposed mechanism of action for lathyrane diterpenoids in reversing MDR and detailed protocols for evaluating the efficacy of this compound as an MDR reversal agent. The data and protocols are based on studies of structurally similar lathyrane diterpenoids, such as Euphorbia factor L1 and various lathyrol derivatives, which serve as a strong predictive framework for the activity of this compound.[4][7][8]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which lathyrane diterpenoids are believed to reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump.[4][7] Studies on related compounds suggest a multi-faceted interaction with P-gp:

  • Competitive Inhibition: Lathyrane diterpenoids may act as high-affinity substrates for P-gp, competitively inhibiting the binding and subsequent efflux of chemotherapeutic drugs.[4]

  • Modulation of ATPase Activity: These compounds have been shown to stimulate the ATPase activity of P-gp, which is crucial for the energy-dependent transport of substrates.[4] This interaction likely interferes with the conformational changes required for drug efflux.

  • Increased Intracellular Drug Accumulation: By inhibiting P-gp function, these compounds effectively increase the intracellular concentration of co-administered anticancer drugs in resistant cells, thereby restoring their cytotoxic effects.[4][7]

The proposed mechanism does not appear to involve the downregulation of P-gp expression at the mRNA or protein level, but rather a direct functional inhibition of the transporter.[4][9]

cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp/ABCB1) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp Nucleus Nucleus (Apoptosis) Chemo->Nucleus Increased intracellular concentration leads to cell death HIL This compound HIL->Pgp Inhibits efflux ATP ATP ATP->Pgp Hydrolysis provides energy caption Mechanism of MDR Reversal by this compound.

Caption: Proposed mechanism of P-gp inhibition by this compound.

Data Presentation: Efficacy of Lathyrane Diterpenoids in MDR Reversal

The following tables summarize quantitative data from studies on lathyrane diterpenoids structurally related to this compound, demonstrating their potential to reverse P-gp-mediated multidrug resistance in various cancer cell lines.

Table 1: Cytotoxicity and MDR Reversal Activity of Euphorbia factor L1 (EFL1) in K562 Cells [7]

Cell LineCompoundIC₅₀ (µM)¹
K562 (sensitive)Adriamycin (ADR)0.21 ± 0.02
EFL133.86 ± 2.51
K562/ADR (resistant)ADR38.21 ± 3.12
EFL139.64 ± 2.93
ADR + 2.5 µM EFL110.25 ± 0.85
ADR + 5.0 µM EFL13.11 ± 0.26
ADR + 10.0 µM EFL10.82 ± 0.07

¹IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Table 2: Reversal Fold (RF) of Lathyrane Diterpenoids against Adriamycin Resistance in HepG2/ADR Cells [4]

Compound (at 20 µM)Reversal Fold (RF)¹
Compound 210.05
Compound 720.31
Compound 1115.67
Compound 14108.31
Compound 21448.39
Verapamil (positive control)12.06

¹Reversal Fold (RF) = IC₅₀ of Adriamycin alone / IC₅₀ of Adriamycin in the presence of the test compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the MDR reversal potential of this compound are provided below. These protocols are adapted from published studies on related lathyrane diterpenoids.[4][7]

Protocol 1: Cell Viability and MDR Reversal Assessment (MTT Assay)

This protocol determines the cytotoxicity of this compound and its ability to sensitize MDR cells to a conventional chemotherapeutic agent (e.g., Adriamycin/Doxorubicin).

Materials:

  • MDR cancer cell line (e.g., K562/ADR, MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line.

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound stock solution (in DMSO).

  • Chemotherapeutic agent (e.g., Adriamycin) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • To determine the IC₅₀ of this compound: Add serial dilutions of this compound to the wells.

  • To assess MDR reversal: Add serial dilutions of the chemotherapeutic agent alone or in combination with non-toxic concentrations of this compound (e.g., 2.5, 5, 10 µM).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC₅₀ values and the Reversal Fold (RF).

start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compounds Add serial dilutions of: - this compound alone - Chemotherapeutic alone - Combination of both incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Measure absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 and Reversal Fold read_plate->analyze

Caption: Workflow for the MTT-based cell viability and MDR reversal assay.

Protocol 2: Intracellular Drug Accumulation Assay (Rhodamine 123)

This protocol measures the ability of this compound to inhibit the efflux function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[7]

Materials:

  • MDR and sensitive cancer cell lines.

  • This compound.

  • Rhodamine 123 (Rh123).

  • Verapamil (positive control).

  • PBS (Phosphate-Buffered Saline).

  • Flow cytometer.

Procedure:

  • Harvest cells and resuspend them in fresh culture medium at a density of 1 x 10⁶ cells/mL.

  • Aliquot cells into flow cytometry tubes.

  • Pre-incubate the cells with desired concentrations of this compound (or Verapamil) for 1 hour at 37°C. A control group should be incubated with medium alone.

  • Add Rhodamine 123 to a final concentration of 5 µM to all tubes.

  • Incubate for another 90 minutes at 37°C, protected from light.

  • Stop the accumulation by placing the tubes on ice.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

  • Quantify the mean fluorescence intensity to determine the increase in drug accumulation.

start Harvest and resuspend 1x10^6 cells/mL pre_incubate Pre-incubate with This compound for 1h at 37°C start->pre_incubate add_rh123 Add Rhodamine 123 (5 µM) pre_incubate->add_rh123 incubate_rh123 Incubate 90 min at 37°C add_rh123->incubate_rh123 wash Wash cells twice with ice-cold PBS incubate_rh123->wash resuspend Resuspend in PBS wash->resuspend analyze Analyze fluorescence by Flow Cytometry resuspend->analyze

Caption: Workflow for the Rhodamine 123 intracellular accumulation assay.

Protocol 3: P-gp ATPase Activity Assay

This protocol assesses the effect of this compound on the ATP hydrolysis rate of P-gp, which is directly related to its transport function.[4]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).

  • This compound.

  • Verapamil (positive control).

  • Sodium orthovanadate (Na₃VO₄, P-gp inhibitor).

  • ATP Assay Buffer.

  • ATP.

  • Reagent to detect inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing P-gp membranes (5-10 µg) in assay buffer.

  • Add serial dilutions of this compound or Verapamil to the wells. Include control wells with and without Na₃VO₄ (to measure P-gp specific activity).

  • Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding the phosphate detection reagent.

  • Incubate for an additional 20 minutes at room temperature for color development.

  • Measure the absorbance at ~620-650 nm.

  • Generate a standard curve using known concentrations of inorganic phosphate (Pi).

  • Calculate the amount of Pi released and determine the vanadate-sensitive ATPase activity.

Conclusion

The available evidence from studies on structurally related lathyrane diterpenoids strongly suggests that this compound is a promising candidate for reversing P-glycoprotein-mediated multidrug resistance. Its likely mechanism of action involves the direct inhibition of P-gp's efflux function, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. The protocols detailed in this document provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of this compound, paving the way for its potential development as a co-therapeutic agent in cancer treatment.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, has been identified as a potential anti-inflammatory compound.[1] Lathyrol and its derivatives have shown potent anti-inflammatory activities, often through the modulation of key signaling pathways such as NF-κB and Nrf2. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Key Experimental Assays

This protocol outlines the following key in vitro assays to characterize the anti-inflammatory potential of this compound:

  • Cell Viability Assay (MTT): To determine the non-cytotoxic concentration range of this compound.

  • Nitric Oxide (NO) Assay: To quantify the inhibition of NO production, a key inflammatory mediator.

  • Cytokine Assays (TNF-α and IL-6 by ELISA): To measure the reduction of pro-inflammatory cytokine secretion.

  • Western Blot Analysis: To investigate the effect of this compound on the protein expression of key inflammatory signaling molecules (NF-κB and MAPKs).

Data Presentation

All quantitative data from the following assays should be recorded and presented in a clear, tabular format to allow for robust analysis and comparison between different concentrations of this compound and controls.

Table 1: Cell Viability of RAW 264.7 Cells Treated with this compound

Concentration of this compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentAbsorbance (540 nm)NO Concentration (µM)Inhibition of NO Production (%)
Control (no LPS)
LPS (1 µg/mL)0
LPS + this compound (Concentration 1)
LPS + this compound (Concentration 2)
LPS + this compound (Concentration 3)
LPS + Positive Control (e.g., L-NMMA)

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α Concentration (pg/mL)Inhibition of TNF-α (%)IL-6 Concentration (pg/mL)Inhibition of IL-6 (%)
Control (no LPS)
LPS (1 µg/mL)00
LPS + this compound (Concentration 1)
LPS + this compound (Concentration 2)
LPS + this compound (Concentration 3)
LPS + Positive Control (e.g., Dexamethasone)

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-p65/p65 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control (no LPS)
LPS (1 µg/mL)
LPS + this compound (Concentration 1)
LPS + this compound (Concentration 2)
LPS + this compound (Concentration 3)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the concentrations of this compound that are not toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[1]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. Inhibition of NO production is a hallmark of anti-inflammatory activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[3][4]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[4][5]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Assays (TNF-α and IL-6 by ELISA)

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with selected non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[6][7]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This assay investigates the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate overnight.[8]

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) for a shorter duration, typically 15-60 minutes, as signaling events like phosphorylation are rapid.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate MTT MTT Assay (Viability) Stimulate->MTT NO_Assay NO Assay (Griess Reagent) Stimulate->NO_Assay ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WB Western Blot (NF-κB, MAPKs) Stimulate->WB

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6) ERK->Inflammatory_Response activate transcription factors JNK->Inflammatory_Response activate transcription factors p38->Inflammatory_Response activate transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Response activates transcription Hydroxyisolathyrol This compound Hydroxyisolathyrol->ERK Inhibits Hydroxyisolathyrol->JNK Inhibits Hydroxyisolathyrol->p38 Inhibits Hydroxyisolathyrol->IKK Inhibits

Caption: Simplified inflammatory signaling pathways.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, isolated from plants of the Euphorbia genus, such as Euphorbia lathyris.[1][2] Lathyrol and its derivatives are noted for a range of biological activities, with emerging interest in their potential as anticancer agents and modulators of multidrug resistance (MDR).[3][4][5][6] These compounds present a unique structural scaffold that is of interest for further investigation in various therapeutic areas.

This document provides detailed protocols for the preparation of this compound for use in cell culture experiments, along with methodologies for investigating its potential biological effects, particularly in the context of cancer cell cytotoxicity and the reversal of multidrug resistance. Due to the limited publicly available data specifically for this compound, this guide also incorporates data from closely related lathyrol compounds to provide a basis for experimental design.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Appearance Light yellow to yellow solid[1]
CAS Number 93551-00-9[1]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1]

Data on Related Lathyrol Derivatives

CompoundCell Line(s)Observed EffectQuantitative Data (IC₅₀/Reversal Fold)Reference
Lathyrol-3-phenylacetate-5,15-diacetateA549, KB, HCT116Growth inhibitionIC₅₀: 17.51 µM (A549), 24.07 µM (KB), 27.18 µM (HCT116)[7]
Euphorbia factor L3 derivatives (e.g., compounds 19 and 25)MCF-7/ADR (doxorubicin-resistant)Reversal of multidrug resistanceReversal folds of 4.8 and 4.0, respectively, compared to verapamil[6]
Euphorantester BMCF-7/ADRReversal of multidrug resistanceComparable activity to verapamil[3]
Various lathyranesMCF-7/ADRReversal of multidrug resistanceReversal folds ranging from 2.3 to 12.9 at 10 µM[4]
Lathyrol PROTAC derivative (compound 13)RAW264.7Inhibition of NO production (anti-inflammatory)IC₅₀ = 5.30 µM[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for initial dissolution before being diluted in aqueous cell culture media.[10][11] Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[1]

Materials:

  • This compound powder

  • Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to prepare a 10 mM stock solution, dissolve 3.50 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[1]

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. For example, create a range of final concentrations from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Assessment of Multidrug Resistance (MDR) Reversal

This protocol is designed to investigate if this compound can sensitize MDR cancer cells to a conventional chemotherapeutic agent (e.g., doxorubicin).

Materials:

  • An MDR cancer cell line (e.g., MCF-7/ADR) and its parental non-resistant cell line (e.g., MCF-7).

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • This compound stock solution.

  • Other materials as listed in Protocol 2.

Procedure:

  • Seed both the resistant and parental cell lines in separate 96-well plates as described in Protocol 2.

  • Determine a non-toxic concentration of this compound on the target cells by performing an MTT assay as in Protocol 2. A concentration that results in >90% cell viability should be used for the combination study.

  • Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with the predetermined non-toxic concentration of this compound.

  • Include controls for the chemotherapeutic agent alone, this compound alone, and a vehicle control.

  • Incubate for 48-72 hours.

  • Perform an MTT assay as described in Protocol 2 to determine cell viability.

  • Calculate the IC₅₀ of the chemotherapeutic agent in the presence and absence of this compound in the resistant cell line.

  • The Reversal Fold (RF) can be calculated as: RF = (IC₅₀ of chemo agent alone) / (IC₅₀ of chemo agent + this compound). A reversal fold greater than 1 indicates a sensitizing effect.

Visualizations

The following diagrams illustrate the experimental workflow for assessing MDR reversal and a putative mechanism of action for lathyrol derivatives.

experimental_workflow Experimental Workflow for MDR Reversal Assay cluster_prep Preparation cluster_treatment Treatment (48-72h) cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed MDR and Parental Cells (e.g., MCF-7/ADR, MCF-7) prepare_compounds Prepare Serial Dilutions: - Chemo Agent (e.g., Doxorubicin) - this compound treat_groups Treat Cells: - Chemo Agent Alone - this compound Alone - Combination Treatment - Vehicle Control prepare_compounds->treat_groups mtt_assay Perform MTT Assay treat_groups->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 calc_rf Calculate Reversal Fold (RF) calc_ic50->calc_rf

Caption: Workflow for assessing the multidrug resistance reversal potential of this compound.

putative_moa Putative Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Multidrug Resistant Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug Chemotherapeutic Drug Pgp->Drug Efflux out of cell (Resistance) Drug->Pgp Binds to P-gp Intracellular Intracellular Drug Accumulation Lathyrol This compound Lathyrol->Pgp Inhibits P-gp Apoptosis Cell Death (Apoptosis) Intracellular->Apoptosis

Caption: Putative mechanism of MDR reversal by inhibiting the P-gp efflux pump.

Conclusion

This compound is a promising natural product for investigation in cell-based assays. Proper handling and preparation, as outlined in these protocols, are crucial for obtaining reliable and reproducible results. While direct biological data for this compound is currently sparse, the known activities of related lathyrol compounds, particularly in cancer cell cytotoxicity and MDR reversal, provide a strong rationale for its further study. The provided protocols offer a solid foundation for researchers to begin exploring the therapeutic potential of this interesting diterpenoid. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration range for any new cell line.

References

Application Note: Quantification of 17-Hydroxyisolathyrol using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the quantification of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. Given the limited availability of specific analytical methods for this compound, this document provides a comprehensive protocol based on established techniques for the analysis of similar lathyrane diterpenoids. The described Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is intended to provide a robust and sensitive approach for the quantitative analysis of this compound in various matrices, including plant extracts and biological samples. This note includes a detailed experimental protocol, a summary of expected performance characteristics, and a diagram of a relevant biological pathway to provide context for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid compound isolated from Euphorbia lathyris.[1] Diterpenoids from Euphorbia species are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[2][3][4][5] Several of these compounds have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines, suggesting interaction with key signaling pathways such as the NF-κB pathway.[3][6] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanism of action.

This application note outlines a proposed LC-MS/MS method for the determination of this compound. The methodology is adapted from validated methods for the quantification of other lathyrane diterpenoids from Euphorbia lathyris.[7][8][9]

Quantitative Data Summary

The following table summarizes the typical performance of LC-MS/MS methods for the quantification of lathyrane diterpenoids from Euphorbia lathyris, which can be considered as target validation parameters for the analysis of this compound.

ParameterExpected PerformanceSource
Linearity (r²)> 0.99[7][8]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[7]
Intra-day Precision (RSD)< 8.6%[7]
Inter-day Precision (RSD)< 14.6%[7]
Accuracy< 9.7%[7]
Recovery91.10% - 98.39%[8][9]

Experimental Protocols

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of powdered seeds of Euphorbia lathyris.

    • Add 20 mL of 95% ethanol.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of 50% methanol (B129727).

    • Condition a C18 SPE cartridge (500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

    • Elute the target analyte with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. As a starting point, the protonated molecule [M+H]⁺ (m/z 351.2) should be used as the precursor ion. Product ions would be identified by fragmentation in the collision cell.

Signaling Pathway

Diterpenoids from Euphorbia lathyris have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB p50 p65 IKK->IkB_NFkB Phosphorylates IkB p50 p50 p65 p65 NFkB_active p50 p65 IkB_NFkB->NFkB_active IkB Degradation & NF-kB Release Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits DNA DNA NFkB_active->DNA Translocates & Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound. While the exact MS/MS parameters need to be determined empirically using a purified standard, the chromatographic conditions and sample preparation procedures are based on robust methods for analogous compounds and are expected to yield excellent performance. This application note serves as a valuable resource for researchers investigating the properties and applications of this and other related natural products.

References

Application Note: HPLC and Mass Spectrometry Methods for the Analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. Lathyrane diterpenoids have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. As research into the therapeutic potential of this compound advances, robust and reliable analytical methods for its quantification in various matrices are essential. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with both UV and tandem mass spectrometry (MS/MS) detection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
IUPAC Name (1aR,4aR,6S,7S,7aS,8S,9Z,11aS)-4a,7,8-trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one
SMILES CC1=C\C[C@H]2--INVALID-LINK--(C)[C@@H]2--INVALID-LINK--(C--INVALID-LINK--[C@]34O)[C@H]4O)/CO">C@HO
Structure A macrocyclic diterpenoid with multiple hydroxyl groups, a ketone, and a lactone functional group.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound. This method is adapted from established procedures for the analysis of other lathyrane diterpenoids from Euphorbia lathyris.[1]

Experimental Protocol: HPLC-UV

Objective: To separate this compound from a sample matrix and quantify it using UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Formic acid (optional, for improved peak shape)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm and 272 nm[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution in the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Preparation: The sample preparation will be matrix-dependent. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase composition.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, especially in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. The following protocol is a proposed method based on the analysis of similar diterpenoids and the predicted fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation of this compound

Due to the absence of published experimental fragmentation data for this compound, a predicted fragmentation pathway is proposed based on its chemical structure. In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺, with an m/z of 351.4. Under collision-induced dissociation (CID), the most likely fragmentations involve the neutral loss of water (H₂O) from the multiple hydroxyl groups.

  • Precursor Ion ([M+H]⁺): m/z 351.4

  • Predicted Product Ions:

    • m/z 333.4: Resulting from the loss of one water molecule ([M+H-H₂O]⁺).

    • m/z 315.4: Resulting from the loss of two water molecules ([M+H-2H₂O]⁺).

    • m/z 297.4: Resulting from the loss of three water molecules ([M+H-3H₂O]⁺).

The most stable and abundant of these product ions should be selected for quantification in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiment.

Experimental Protocol: LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS with SRM/MRM.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or QTRAP) with an ESI source.

Materials:

  • Same as for the HPLC-UV method.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12.1-15 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

SRM/MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 351.4333.410015 (Optimize)
This compound (Qualifier) 351.4315.410020 (Optimize)

Note: Collision energies should be optimized for the specific instrument used.

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method.

  • Analysis: Infuse a standard solution of this compound to optimize the MS parameters (precursor ion, product ions, and collision energies). Once optimized, inject the calibration standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of the quantifier transition against the concentration of the standards. Quantify the this compound in the samples using this curve. The qualifier transition should be present at a consistent ratio to the quantifier for positive identification.

Method Validation

For reliable and reproducible results, the analytical methods should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between concentration and response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (recovery).

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity/Selectivity: Ensure the method can unequivocally assess the analyte in the presence of other components.

  • Stability: Evaluate the stability of the analyte in the sample matrix and in prepared solutions under different storage conditions.

Visualized Workflows

HPLC-UV Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Solution (Methanol) Standard->Stock Sample Sample Matrix (e.g., Plant Extract) Sample_Prep Extraction & Dissolution (SPE/LLE) Sample->Sample_Prep Cal_Stds Calibration Standards (Serial Dilution) Stock->Cal_Stds HPLC HPLC System (C18 Column) Cal_Stds->HPLC Sample_Prep->HPLC UV_Detector UV/DAD Detector (220/272 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Cal_Curve Calibration Curve Chromatogram->Cal_Curve Quantification Quantification Cal_Curve->Quantification LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Solution (Methanol) Standard->Stock Sample Sample Matrix (e.g., Plasma, Tissue) Sample_Prep Extraction & Dissolution (SPE/LLE) Sample->Sample_Prep Cal_Stds Calibration Standards (Serial Dilution) Stock->Cal_Stds LC LC System (C18 Column) Cal_Stds->LC Sample_Prep->LC ESI_Source ESI Source (Positive Ion Mode) LC->ESI_Source MSMS Tandem Mass Spectrometer (SRM/MRM Mode) ESI_Source->MSMS SRM_Chromatogram SRM Chromatogram MSMS->SRM_Chromatogram Cal_Curve Calibration Curve SRM_Chromatogram->Cal_Curve Quantification Quantification Cal_Curve->Quantification Fragmentation_Pathway Precursor [M+H]⁺ m/z 351.4 Product1 [M+H-H₂O]⁺ m/z 333.4 Precursor->Product1 - H₂O Product2 [M+H-2H₂O]⁺ m/z 315.4 Product1->Product2 - H₂O Product3 [M+H-3H₂O]⁺ m/z 297.4 Product2->Product3 - H₂O

References

Application Notes and Protocols for In Vivo Studies of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, a class of compounds found in the Euphorbia genus, have demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects.[2][3][4] Recent studies on other lathyrane diterpenoids from Euphorbia lathyris have shown potent anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, suggesting that this compound may hold similar therapeutic potential.[3]

These application notes provide a comprehensive experimental framework for the in vivo investigation of this compound, from initial toxicity and pharmacokinetic profiling to efficacy evaluation in established animal models of inflammation. The protocols are designed to be detailed and adaptable for researchers in drug discovery and development.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, the solubility and stability of this compound in various vehicles must be determined. Based on available data for similar compounds, several solvent systems can be considered.

Table 1: Recommended Vehicle Formulations for this compound

FormulationComponentsMaximum Solubility (Anticipated)Notes
Aqueous Suspension 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLSuitable for oral and intraperitoneal administration. Sonication may be required to aid dissolution.
Cyclodextrin Solution 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLMay improve solubility and bioavailability. Suitable for intravenous administration.
Oil-based Solution 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLPrimarily for oral or subcutaneous administration.

Phase 1: Preclinical Safety and Pharmacokinetic Profiling

A thorough understanding of the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is critical before proceeding to efficacy studies.

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound and to identify the maximum tolerated dose (MTD).

Protocol: This protocol is based on the OECD 423 guideline (Acute Toxic Class Method).[5][6]

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

  • Grouping: Animals are dosed sequentially. A starting dose of 300 mg/kg is proposed.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound in a suitable vehicle (e.g., Formulation A).

    • Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

    • At the end of the observation period, euthanize animals and perform gross necropsy.

  • Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings.

Table 2: Data Summary for Acute Oral Toxicity Study

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
Vehicle Control3
3003
2000 (if no toxicity at 300)3
Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of this compound after a single intravenous and oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Procedure:

    • Administer this compound to the respective groups.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters for this compound

ParameterIntravenous (IV)Oral (PO)Description
Cmax (ng/mL) Maximum plasma concentration
Tmax (h) Time to reach Cmax
AUC (0-t) (ngh/mL) Area under the curve from time 0 to the last measurable concentration
AUC (0-inf) (ngh/mL) Area under the curve from time 0 to infinity
t1/2 (h) Half-life
CL (L/h/kg) Clearance
Vd (L/kg) Volume of distribution
F (%) N/ABioavailability

Phase 2: In Vivo Efficacy Evaluation

Based on the anti-inflammatory potential of related compounds, the following models are proposed to evaluate the efficacy of this compound.

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer the vehicle, this compound, or positive control orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Table 4: Paw Edema Volume and Percentage Inhibition

GroupDosePaw Volume (mL) at 3hEdema Volume (mL)% Inhibition of Edema
Vehicle Control-
This compoundLow
This compoundHigh
Indomethacin10 mg/kg
Collagen-Induced Arthritis (CIA) Model (Chronic Inflammation)

Objective: To assess the therapeutic potential of this compound in a model of rheumatoid arthritis.

Protocol:

  • Animal Model: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment with this compound or a vehicle control on day 21 and continue daily for a specified period (e.g., 21 days).

    • A positive control group (e.g., Methotrexate) should be included.

  • Assessments:

    • Monitor clinical signs of arthritis (paw swelling, erythema) and assign an arthritis score.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) and paws for histological evaluation.

  • Data Analysis: Compare arthritis scores, paw thickness, cytokine levels, and histological scores between groups.

Table 5: Efficacy Endpoints in the Collagen-Induced Arthritis Model

GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Histological Score
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Methotrexate

Phase 3: Mechanism of Action Studies

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, in vivo and ex vivo analyses of key signaling pathways will be performed using tissues from the efficacy studies.

NF-κB and MAPK Signaling Pathway Analysis

Objective: To determine if this compound inhibits the activation of NF-κB and MAPK signaling pathways in inflamed tissues.

Protocol:

  • Tissue Samples: Use paw tissues collected from the Carrageenan-Induced Paw Edema or CIA model.

  • Western Blot Analysis:

    • Prepare protein lysates from the paw tissues.

    • Perform Western blotting to detect the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-p38, p-ERK, p-JNK).

  • Immunohistochemistry (IHC):

    • Fix, embed, and section the paw tissues.

    • Perform IHC staining for the nuclear translocation of NF-κB p65.

Table 6: Summary of Expected Mechanistic Data

Groupp-IκBα Expression (relative to control)p-p65 Expression (relative to control)Nuclear p65 Staining (IHC score)p-p38 Expression (relative to control)
Vehicle Control++++++++++++
This compound++++
Positive Control++++

Visualizations

Signaling Pathways

NF_kB_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) activates AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 activates 17-Hydroxyisolathyrol_NFkB This compound 17-Hydroxyisolathyrol_NFkB->IKK 17-Hydroxyisolathyrol_MAPK This compound 17-Hydroxyisolathyrol_MAPK->MAPKK Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription AP-1->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Mechanism of Action A Acute Oral Toxicity (OECD 423) B Pharmacokinetic (PK) Study (IV & PO) A->B Determine Doses C Carrageenan-Induced Paw Edema B->C D Collagen-Induced Arthritis (CIA) B->D E Tissue Collection (from Efficacy Studies) C->E D->E F Western Blot (NF-κB & MAPK pathways) E->F G Immunohistochemistry (NF-κB translocation) E->G

Caption: Overall experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 17-Hydroxyisolathyrol Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a macrocyclic lathyrol diterpenoid, a class of natural products often isolated from plants of the Euphorbia genus[1]. Like many diterpenoids, it is a lipophilic molecule, which inherently limits its solubility in aqueous solutions[2]. Poor aqueous solubility can hinder its use in various in vitro and in vivo experimental settings, leading to challenges in formulation, inaccurate dose-response assessments, and reduced bioavailability[3][4].

Q2: What are the primary strategies for improving the aqueous solubility of a hydrophobic compound like this compound?

A2: The main strategies can be categorized into physical and chemical modifications[5].

  • Physical Modifications: These include reducing the particle size of the compound (micronization or nanosuspension) and creating solid dispersions in hydrophilic carriers[5][6][7]. The goal is to increase the surface area of the drug exposed to the solvent or to present the drug in a higher-energy amorphous state[6][7].

  • Chemical Modifications: This involves the use of additives or creating new molecular complexes. Common methods include using co-solvents, adjusting pH, forming inclusion complexes with cyclodextrins, and formulating with surfactants to create micelles[4][5].

  • Advanced Formulations: For significant enhancements, advanced delivery systems like liposomes and nanoparticles can encapsulate the hydrophobic drug, allowing for its dispersion in aqueous media[8][9][10].

Q3: Are there any ready-to-use solvent systems for this compound?

A3: Yes, some suppliers provide tested formulation protocols. For instance, a common starting point for in vivo studies involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Another established method uses cyclodextrins, for example, a solution of 10% DMSO in a 20% SBE-β-CD saline solution[1]. These can achieve concentrations of at least 2.5 mg/mL[1].

Q4: How do I choose the best solubility enhancement technique for my experiment?

A4: The choice depends on several factors: the required concentration, the experimental system (in vitro vs. in vivo), potential toxicity of excipients, and the desired stability of the final formulation[5]. For initial in vitro screening, a simple co-solvent system with DMSO may be sufficient. For cell-based assays or in vivo studies, less toxic formulations like cyclodextrin (B1172386) complexes or liposomes are preferable[11].

Troubleshooting Guides

Issue EncounteredPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous concentration of DMSO.1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (note potential for cellular toxicity).3. Employ a co-solvent system with less toxic solvents like PEG300 or ethanol[1].4. Utilize a cyclodextrin-based formulation to encapsulate the compound before dilution[11].
Low or inconsistent results in cell-based assays. The compound may be precipitating out of the culture medium over time, reducing the effective concentration. The excipients used (e.g., high DMSO concentration) may be causing cytotoxicity.1. Visually inspect the wells for precipitation using a microscope.2. Reduce the final concentration of organic solvents to non-toxic levels (typically <0.5% DMSO).3. Switch to a more biocompatible formulation, such as liposomes or albumin-bound nanoparticles, which can improve stability in culture media[8][10].4. Prepare fresh dilutions immediately before each experiment.
Phase separation or cloudiness in the prepared solution. The formulation is unstable, or the solubility limit has been exceeded. This can be common when using oil-based carriers or insufficient surfactant.1. Use gentle heating and/or sonication to aid dissolution, but be cautious of compound degradation[1].2. Increase the amount of surfactant (e.g., Tween-80) or use a combination of surfactants.3. For oil-based formulations, consider transitioning to a microemulsion or nanoemulsion system for better stability.
Difficulty in preparing a high-concentration stock solution. This compound has very high lipophilicity, making it challenging to dissolve even in pure organic solvents at very high concentrations.1. Use a strong, water-miscible organic solvent like DMSO or NMP for the initial stock. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic[1].2. Prepare the stock solution at a slightly elevated temperature (e.g., 37°C) with stirring.3. If a solid formulation is an option, consider creating a solid dispersion with a carrier like PVP or PEG, which can then be dissolved in water at a higher effective concentration.

Quantitative Data Summary

The following tables present illustrative data on the solubility of a model hydrophobic diterpenoid, similar to this compound, using various enhancement techniques. Note: This is representative data and actual results for this compound may vary.

Table 1: Solubility in Different Co-Solvent Systems

Co-Solvent System (in Water)Achieved Concentration (µg/mL)Fold Increase (vs. Water)
Water< 0.11
1% DMSO15150
5% Ethanol25250
10% PEG40080800
5% DMSO + 10% PEG4001501500

Table 2: Effect of Cyclodextrins on Aqueous Solubility

Cyclodextrin (CD) TypeCD Concentration (% w/v)Achieved Concentration (µg/mL)Fold Increase (vs. Water)
β-Cyclodextrin2%50500
HP-β-Cyclodextrin5%2502500
HP-β-Cyclodextrin10%5505500
SBE-β-Cyclodextrin10%7007000

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the kneading method, which is effective for small-scale lab preparations.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:2 ratio is a good starting point).

  • Weighing: Accurately weigh the calculated amounts of this compound and HP-β-CD.

  • Mixing: Place the HP-β-CD powder in a glass mortar. Add a small amount of a 50:50 ethanol/water mixture to form a paste.

  • Kneading: Gradually add the this compound powder to the paste while continuously triturating with a pestle. Knead the mixture vigorously for 45-60 minutes. The consistency should remain paste-like; add small amounts of the ethanol/water mixture if it becomes too dry.

  • Drying: Transfer the resulting paste to a vacuum oven and dry at 40°C until a constant weight is achieved. This removes the solvent.

  • Processing: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a desiccator at room temperature, protected from light and moisture.

  • Solubility Test: To use, dissolve a weighed amount of the complex powder in the desired aqueous buffer. Determine the concentration using a validated analytical method (e.g., HPLC-UV) after filtering through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Formulation of Liposomes with this compound

This protocol details the thin-film hydration method for encapsulating this compound into liposomes, a common technique for improving the delivery of hydrophobic compounds[8][10].

  • Lipid Preparation: Prepare a lipid mixture in a round-bottom flask. A common starting composition is a 10:1 molar ratio of a phospholipid (e.g., DSPC) to cholesterol.

  • Drug Addition: Add this compound to the flask. A drug-to-lipid ratio of 1:20 to 1:50 (by weight) is a typical starting point.

  • Dissolution: Dissolve the lipid and drug mixture in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) until the solution is clear.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid-drug film on the inner surface of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.

  • Hydration: Hydrate the film by adding the desired aqueous phase (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the primary lipid (e.g., ~60°C for DSPC). Agitate the flask gently until the film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To create smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Analyze the final liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration.

Visualizations

experimental_workflow start Start: Weigh This compound & HP-β-CD mix Add Ethanol/Water & Knead in Mortar for 60 min start->mix dry Dry Paste in Vacuum Oven (40°C) mix->dry process Pulverize Dried Complex to Fine Powder dry->process store Store Powder in Desiccator process->store dissolve Dissolve Complex in Aqueous Buffer store->dissolve For Use end End: Solubilized This compound Solution dissolve->end

Workflow for Cyclodextrin Inclusion Complexation.

decision_tree q1 What is the experimental system? a1_invitro In Vitro Screening q1->a1_invitro Screening a1_invivo Cell Culture / In Vivo q1->a1_invivo Biological q2 Is excipient toxicity a concern? a1_invitro->q2 q3 Is highest possible concentration required? a1_invivo->q3 s1 Use Co-Solvent System (e.g., DMSO, Ethanol) q2->s1 No s2 Use Cyclodextrin Complexation q2->s2 Yes s3 Use Liposomal or Nanoparticle Formulation q3->s2 No q3->s3 Yes

Decision tree for selecting a solubility method.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates ikb IκBα ikk->ikb Phosphorylates (degradation) nfkb NF-κB (p65/p50) nfkb->ikb nucleus Nucleus nfkb->nucleus Translocates gene Pro-inflammatory Gene Transcription nfkb->gene Binds DNA cytokines iNOS, IL-6, IL-1β (Inflammation) gene->cytokines Leads to compound This compound (and related diterpenoids) compound->ikk Inhibits compound->nfkb Inhibits Translocation

Anti-inflammatory signaling pathway modulation.

References

17-Hydroxyisolathyrol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 17-Hydroxyisolathyrol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

Solid this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.

2. How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), have different storage recommendations based on temperature. For longer-term storage of up to six months, it is recommended to aliquot the stock solution and store it at -80°C. For shorter-term storage of up to one month, -20°C is suitable. In both cases, the solution should be kept in a tightly sealed container and protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the compound in single-use aliquots.

3. What is the stability of this compound in aqueous working solutions?

For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the same day of use. This suggests that this compound has limited stability in the aqueous-based solvent mixtures commonly used for these experiments.

4. Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Lathyranes, the class of compounds to which this compound belongs, can undergo acid-promoted cyclopropane (B1198618) ring opening, indicating a particular sensitivity to acidic conditions.

5. How can I improve the solubility of this compound during the preparation of working solutions?

If you observe precipitation or phase separation during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution. When preparing stock solutions in DMSO, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

6. Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing - Solution may have become supersaturated during initial dissolution.- Repeated freeze-thaw cycles may have affected stability.- Solvent may have evaporated over time, increasing concentration.- Gently warm the solution and sonicate to redissolve the precipitate.- Prepare fresh aliquots from a new stock solution to avoid repeated freeze-thaw cycles.- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results - Degradation of this compound in stock or working solutions.- Use of aged working solutions.- Use a fresh aliquot of the stock solution for each experiment.- Always prepare working solutions fresh on the day of the experiment.- Ensure proper storage conditions have been maintained for the stock solution.
Low or no biological activity observed - Degradation of the compound due to improper storage or handling.- Incompatibility with other reagents in the assay (e.g., acidic buffers).- Verify the storage history of the compound.- Prepare fresh solutions from a new stock aliquot.- Check the pH and composition of your experimental buffers for compatibility. Avoid strongly acidic or basic conditions.

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound Stock Solutions

Storage Temperature Duration Notes
-80°C6 monthsSealed storage, away from moisture and light.[1]
-20°C1 monthSealed storage, away from moisture and light.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution (100 mg/mL in DMSO)

  • Weigh the desired amount of this compound solid.

  • Add the appropriate volume of newly opened, anhydrous DMSO.

  • Use sonication to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Preparation of an In Vivo Working Solution (Example Formulation)

This protocol is an example, and the specific formulation may need to be optimized for your experimental model. It is critical to prepare this solution fresh on the day of use.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment solid Solid this compound (4°C, dark, dry) dissolve Dissolve in DMSO (with sonication) solid->dissolve stock Stock Solution in DMSO (-20°C or -80°C) working Prepare Fresh Working Solution (e.g., DMSO/PEG300/Tween-80/Saline) stock->working Use fresh aliquot aliquot Aliquot into single-use vials dissolve->aliquot aliquot->stock experiment In vivo / In vitro Experiment working->experiment Use immediately

Figure 1. Recommended workflow for handling and preparing this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_conditions Adverse Conditions compound This compound Stability temp Temperature compound->temp time Time compound->time solvent Solvent compound->solvent ph pH compound->ph light Light compound->light oxidants Strong Oxidants/Reductants freeze_thaw Repeated Freeze-Thaw aqueous Aqueous Solutions (prolonged) acid Strong Acids/Alkalis ph->acid acid->compound Degradation oxidants->compound Degradation freeze_thaw->compound Potential Degradation aqueous->compound Potential Degradation

Figure 2. Factors influencing the stability of this compound.

References

Technical Support Center: 17-Hydroxyisolathyrol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what should I consider before starting my experiments?

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] As with many natural products, it is crucial to address potential challenges such as solubility and interference with assay components.

Q2: My this compound is not dissolving well in my culture medium. How can I improve its solubility?

Poor solubility is a common issue with lipophilic natural compounds.[2] Here are some strategies to improve dissolution:

  • Solvent Selection: Use a small amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution. It is critical to run a vehicle control to determine the maximum non-toxic concentration of the solvent on your specific cell line.[3]

  • Dissolution Aids: Gentle heating and/or sonication can help dissolve the compound in the stock solvent.[1]

  • Formulation: For in vivo studies or complex in vitro models, consider formulation strategies such as using PEG300, Tween-80, or SBE-β-CD.[1]

Q3: I am observing a high background signal in my MTT assay, even in wells without cells. What could be the cause?

This is a frequent problem when working with natural products. Potential causes include:

  • Direct Reagent Reduction: Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, leading to a false-positive signal.[2][4]

  • Compound Color: If this compound solutions have a color that absorbs light near the wavelength used to measure formazan (typically 540-570 nm), it can interfere with the reading.[2]

  • Precipitation: If the compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[2]

To address this, always include a "compound-only" control (wells with the compound at all tested concentrations in medium, but without cells). The absorbance from these wells should be subtracted from your experimental wells.[2]

Q4: My results from the MTT assay are inconsistent or show an unexpected increase in viability at high concentrations of this compound. What is happening?

Inconsistent results or a bell-shaped dose-response curve can be perplexing.[2]

  • Assay Interference: As mentioned, direct reduction of MTT or compound precipitation can lead to inaccurate readings, especially at higher concentrations.[2][3]

  • Lack of Sensitivity: The MTT assay's sensitivity is lower than that of fluorescent or luminescent methods for determining cell viability.[4]

  • Toxicity of MTT Reagent: The MTT reagent itself can be toxic to some cells, which can confound results.[4]

Consider using an alternative assay that is less prone to such interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[2]

Q5: My LDH assay shows high background LDH release in my negative control wells. What should I do?

High background LDH suggests that the control cells are stressed or dying.[5]

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. If using a serum-free or low-serum medium for the assay, it may be inducing cell death.[5][6] Test different serum concentrations to find a balance between minimizing background LDH from the serum itself and maintaining cell health.[7]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes.[5][8]

  • High Cell Density: Too many cells per well can lead to nutrient depletion and spontaneous cell death.[6][8]

Q6: I see significant cell death under the microscope after treatment with this compound, but the LDH release is low. Why the discrepancy?

This can occur if the assay timing is not optimal or if the compound interferes with the assay enzyme.

  • Assay Timing: LDH is released during late-stage apoptosis or necrosis.[5][9] If this compound induces a slower cell death process, you may need to extend the treatment duration.

  • Enzyme Inhibition: The compound itself could be inhibiting the LDH enzyme, leading to an underestimation of cytotoxicity. A compound-only control with a known amount of LDH can test for this.

Troubleshooting Guides

Table 1: Troubleshooting the MTT Assay
ProblemPossible CauseRecommended Solution
High background absorbance Compound directly reduces MTT.[4]Run "compound-only" controls and subtract background. Consider a different assay like ATP-based luminescence.[2]
Compound precipitates and scatters light.[2]Check solubility, adjust solvent concentration. Visually inspect wells for precipitate.
Incomplete formazan solubilization Insufficient or improper solvent.[10]Ensure complete mixing and adequate volume of solubilization solution. Use a combination of detergent and organic solvent if needed.[11]
High variability between replicates Inconsistent cell seeding or pipetting errors.[5]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.[5]
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal/sensitivity Low metabolic activity of cells.Increase cell seeding density or incubation time. Ensure cells are in the logarithmic growth phase.[10]
MTT assay is inherently less sensitive than other methods.[4]Switch to a more sensitive fluorescent or luminescent assay.
Table 2: Troubleshooting the LDH Cytotoxicity Assay
ProblemPossible CauseRecommended Solution
High spontaneous LDH release (in untreated cells) High cell density or over-vigorous pipetting.[6]Optimize cell seeding number. Handle cells gently during all steps.[6][8]
Cells are unhealthy due to culture conditions (e.g., low serum).[6][12]Ensure optimal culture conditions. Use a higher serum concentration if it doesn't contribute to background.
High background from medium Serum in the culture medium contains LDH.[6][7]Use heat-inactivated serum or reduce the serum concentration. Run a "medium-only" control and subtract its value.
Low signal from treated cells Assay performed too early; significant LDH release has not occurred.[5]Perform a time-course experiment to determine the optimal endpoint.
The compound inhibits the LDH enzyme.Test for direct enzyme inhibition by adding the compound to a known amount of LDH.
Low cell number.[6]Ensure an optimal number of cells is plated to generate a detectable signal.
Table 3: Troubleshooting Apoptosis Assays (e.g., Annexin V/PI)
ProblemPossible CauseRecommended Solution
High background fluorescence in negative controls Excessive reagent concentration or inadequate washing.[13]Titrate Annexin V and PI to find the optimal concentration. Increase the number and duration of wash steps.[13]
Cells are unhealthy or were handled too harshly, causing membrane damage.[14]Use healthy, log-phase cells and handle them gently. Keep cells at 4°C during preparation.[13]
Weak or no signal in positive controls/treated samples Incorrect assay timing (too early or too late in the apoptotic process).[13]Perform a time-course experiment to capture the peak of apoptosis.
Insufficient drug concentration or treatment duration.[14]Optimize the concentration of this compound and the treatment time.
Reagents have degraded due to improper storage.[14]Use a known positive control inducer of apoptosis (e.g., staurosporine) to verify that the kit is working.
Cell populations not clearly separated (flow cytometry) Improper instrument settings or compensation.[14]Use single-stain controls to set up proper compensation and voltages.
Cell clumping.[13]Gently mix or filter the cell suspension before analysis. Keep samples cold.[13]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three control groups: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Background control (medium only).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and comparing to the maximum release control.

Protocol 3: Annexin V/PI Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

Troubleshooting Logic for High Background in Cytotoxicity Assays Start High Background Signal Observed AssayType Which assay type? Start->AssayType MTT MTT / Tetrazolium Assay AssayType->MTT Colorimetric LDH LDH Release Assay AssayType->LDH Enzyme Release CheckCompoundOnly Run 'Compound-Only' Control (No Cells) MTT->CheckCompoundOnly CheckSpontaneous Check 'Spontaneous Release' Control (Untreated Cells) LDH->CheckSpontaneous CompoundControlResult Is 'Compound-Only' control high? CheckCompoundOnly->CompoundControlResult DirectReduction Cause: Direct MTT Reduction or Compound Color/Precipitation CompoundControlResult->DirectReduction Yes CompoundControlResult->CheckSpontaneous No SubtractBG Solution: Subtract background. Consider alternative assay (e.g., ATP-based). DirectReduction->SubtractBG SpontaneousResult Is 'Spontaneous Release' control high? CheckSpontaneous->SpontaneousResult CellStress Cause: Cell stress, harsh handling, or high cell density. SpontaneousResult->CellStress Yes CheckMediumBG Check 'Medium-Only' Background SpontaneousResult->CheckMediumBG No OptimizeCulture Solution: Optimize cell density and culture conditions. Handle cells gently. CellStress->OptimizeCulture MediumResult Is 'Medium-Only' control high? CheckMediumBG->MediumResult SerumLDH Cause: LDH in serum. MediumResult->SerumLDH Yes ReduceSerum Solution: Use heat-inactivated or lower % serum. SerumLDH->ReduceSerum

Caption: Troubleshooting decision tree for high background signals.

General Workflow for an In Vitro Cytotoxicity Assay Start Start SeedCells Seed cells in multi-well plate Start->SeedCells Adherence Allow cells to adhere (e.g., 24 hours) SeedCells->Adherence PrepareCompound Prepare serial dilutions of This compound Adherence->PrepareCompound TreatCells Treat cells with compound and controls Adherence->TreatCells PrepareCompound->TreatCells Incubate Incubate for desired duration (e.g., 24-72h) TreatCells->Incubate AddReagent Add assay-specific reagent (e.g., MTT, LDH substrate) Incubate->AddReagent FinalIncubation Incubate for reaction (if required) AddReagent->FinalIncubation MeasureSignal Measure signal (Absorbance, Fluorescence, Luminescence) FinalIncubation->MeasureSignal Analyze Analyze data and calculate % cytotoxicity or viability MeasureSignal->Analyze End End Analyze->End Representative Apoptotic Signaling Pathway cluster_mito Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Compound This compound (Hypothetical Target) Compound->Bax activates Compound->Bcl2 inhibits Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

References

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Concentration for MDR Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments with 17-Hydroxyisolathyrol for multidrug resistance (MDR) reversal.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in MDR reversal?

A1: Based on studies of similar lathyrane diterpenoids isolated from Euphorbia species, this compound is expected to reverse multidrug resistance primarily by inhibiting the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2][3][4] It likely acts as a competitive or non-competitive inhibitor of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[2]

Q2: What is a typical effective concentration range for lathyrane diterpenoids in MDR reversal assays?

A2: For lathyrane diterpenoids, effective concentrations for significant MDR reversal in vitro have been reported to be in the micromolar range, typically between 2 µM and 20 µM.[2] However, the optimal concentration is cell line-dependent and should be determined empirically.

Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: It is crucial to first perform a cytotoxicity assay, such as the MTT assay, to determine the maximum concentration of this compound that does not significantly affect the viability of your chosen cancer cell line. The concentrations used for MDR reversal experiments should be non-toxic or minimally toxic to ensure that the observed effects are due to MDR modulation and not direct cytotoxicity.

Q4: Which cancer cell lines are suitable for studying MDR reversal by this compound?

A4: Commonly used cell line pairs for MDR studies include a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses P-gp. Examples include:

  • MCF-7 (sensitive) and MCF-7/ADR (resistant) human breast cancer cells.[1][4]

  • HepG2 (sensitive) and HepG2/ADR (resistant) human liver cancer cells.[2]

  • K562 (sensitive) and K562/A02 (resistant) human chronic myelogenous leukemia cells.

Q5: How is the reversal fold calculated?

A5: The reversal fold (RF) is a measure of how effectively a compound reverses drug resistance. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the chemotherapeutic drug alone by the IC50 of the chemotherapeutic drug in the presence of the MDR reversal agent (e.g., this compound).

Reversal Fold (RF) = IC50 (Chemotherapeutic Drug Alone) / IC50 (Chemotherapeutic Drug + this compound)

A higher reversal fold indicates a more potent reversal of resistance.

Troubleshooting Guides

Cytotoxicity (MTT) Assay
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low absorbance readings in all wells Insufficient cell number; Low metabolic activity of cells; Reagent instability.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Check the expiration date and storage conditions of the MTT reagent.
This compound shows high toxicity at all tested concentrations The compound is inherently toxic to the cell line at the tested range.Test a lower range of concentrations. If toxicity persists even at low concentrations, consider using a different cell line.
Drug Accumulation/Efflux Assay (Rhodamine 123)
Problem Possible Cause Solution
No difference in fluorescence between sensitive and resistant cells Low P-gp expression in the resistant cell line; Incorrect filter settings on the flow cytometer or fluorescence microscope.Confirm P-gp overexpression in the resistant cell line by Western blot. Ensure the correct excitation and emission wavelengths for Rhodamine 123 (approx. 488 nm and 525 nm, respectively) are used.
High background fluorescence Incomplete washing of extracellular Rhodamine 123; Autofluorescence of cells or compound.Increase the number and duration of washing steps after Rhodamine 123 incubation. Include unstained and compound-only controls to assess background fluorescence.
This compound does not increase Rhodamine 123 accumulation in resistant cells The concentration of this compound is too low; The compound is not a potent P-gp inhibitor in this cell line.Test a higher, non-toxic concentration of this compound. Consider that the mechanism of resistance in your cell line may not be solely P-gp mediated.
Western Blot for P-glycoprotein
Problem Possible Cause Solution
No P-gp band detected in resistant cells Insufficient protein loading; Poor antibody quality or incorrect antibody dilution; Inefficient protein transfer.Increase the amount of protein loaded per well. Use a validated anti-P-gp antibody and optimize the dilution. Check the transfer efficiency using a pre-stained protein ladder and Ponceau S staining.
Weak P-gp signal Low P-gp expression; Suboptimal antibody incubation time or temperature.Use a more sensitive chemiluminescent substrate. Increase the primary antibody incubation time (e.g., overnight at 4°C).
High background on the blot Insufficient blocking; High antibody concentration; Inadequate washing.Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps.

Data Presentation

The following table provides representative data on the MDR reversal activity of a lathyrane diterpene, which can be used as a reference for what to expect from experiments with this compound.

Table 1: Representative MDR Reversal Activity of a Lathyrane Diterpene Derivative

Cell LineCompoundConcentration (µM)IC50 of Doxorubicin (µM)Reversal Fold
MCF-7 Doxorubicin alone-0.5-
MCF-7/ADR Doxorubicin alone-25.0-
MCF-7/ADR Lathyrane Derivative53.18.1
MCF-7/ADR Lathyrane Derivative101.5516.1
MCF-7/ADR Verapamil (Positive Control)104.55.6

Note: This data is illustrative and based on reported activities of similar compounds. Actual results for this compound may vary.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells and to establish a non-toxic working concentration.

Methodology:

  • Seed cancer cells (e.g., MCF-7 and MCF-7/ADR) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Rhodamine 123 Accumulation and Efflux Assay

Objective: To assess the effect of this compound on the function of P-gp by measuring the intracellular accumulation and efflux of the P-gp substrate, Rhodamine 123.

Methodology:

  • Harvest drug-sensitive and resistant cells and adjust the cell density to 1 x 10^6 cells/mL.

  • For accumulation: Pre-incubate the cells with a non-toxic concentration of this compound (or Verapamil as a positive control) for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration 5 µM) and incubate for another 60 minutes in the dark at 37°C.

  • For efflux: After the accumulation step, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium with or without this compound and incubate for another 60 minutes at 37°C to allow for efflux.

  • Wash the cells twice with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or fluorescence microscopy.

Western Blotting for P-glycoprotein Expression

Objective: To determine the effect of this compound on the expression level of P-glycoprotein.

Methodology:

  • Treat resistant cells with this compound at a non-toxic concentration for 24-48 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE (7.5% gel).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 or JSB-1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Assays cluster_Phase2 Phase 2: Functional Assays cluster_Phase3 Phase 3: Mechanistic Assays Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration of This compound MDR_Reversal MDR Reversal Assay (MTT) Determine IC50 of chemo drug +/- this compound Cytotoxicity->MDR_Reversal Select non-toxic concentration Accumulation_Efflux Drug Accumulation/Efflux Assay (e.g., Rhodamine 123) MDR_Reversal->Accumulation_Efflux Confirm functional reversal Western_Blot Western Blot Analyze P-gp expression Accumulation_Efflux->Western_Blot Investigate mechanism Signaling_Pathway Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR) Western_Blot->Signaling_Pathway Explore upstream regulation

Caption: Experimental workflow for optimizing this compound in MDR reversal.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates HIF1a HIF-1α mTOR->HIF1a activates Pgp P-glycoprotein (P-gp) Expression & Function HIF1a->Pgp upregulates GrowthFactor Growth Factor GrowthFactor->RTK Hydroxyisolathyrol This compound Hydroxyisolathyrol->PI3K inhibits? Hydroxyisolathyrol->Akt inhibits? Hydroxyisolathyrol->Pgp directly inhibits?

References

Technical Support Center: Purification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Hydroxyisolathyrol and related lathyrane diterpenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete Extraction: The solvent may not have fully penetrated the plant material.- Ensure the plant material (seeds of Euphorbia lathyris) is properly ground to a fine powder. - Increase the extraction time and/or the solvent-to-solid ratio. - Consider using a more exhaustive extraction method like Soxhlet extraction.
Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound.- While 95% ethanol (B145695) is commonly used, consider a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), then methanol) to fractionate the extract.
Poor Separation in Column Chromatography Inappropriate Stationary Phase: Silica (B1680970) gel may not be providing the required selectivity.- Consider using other stationary phases like alumina (B75360) or C18 reversed-phase silica for initial fractionation.
Incorrect Mobile Phase: The solvent system may not have the right polarity to effectively separate the complex mixture of diterpenoids.- Systematically screen different solvent systems with varying polarities (e.g., gradients of hexane/ethyl acetate or dichloromethane (B109758)/methanol). - Use Thin Layer Chromatography (TLC) to quickly screen for optimal solvent systems before running the column.
Column Overloading: Too much crude extract has been loaded onto the column.- Reduce the amount of sample loaded relative to the column size. A general rule is 1:20 to 1:100 sample-to-adsorbent ratio.
Co-elution of Impurities in HPLC Structurally Similar Compounds: Euphorbia extracts contain numerous lathyrane diterpenoids with very similar structures and polarities.- Optimize the HPLC method by adjusting the mobile phase composition and gradient. - Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different selectivity. - Consider using a longer column or columns with smaller particle sizes for higher resolution.
Presence of Stereoisomers: Stereoisomers of lathyrane diterpenoids have been reported and are notoriously difficult to separate.- Chiral chromatography may be necessary if diastereomers or enantiomers are present.
Peak Broadening or Tailing in HPLC Column Degradation: The silica-based column may be degrading, especially if the mobile phase pH is not controlled.- Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18). - Use a guard column to protect the analytical column from strongly retained impurities.
Secondary Interactions: The hydroxyl groups on this compound may be interacting with residual silanols on the silica stationary phase.- Add a small amount of a competitive agent like triethylamine (B128534) (TEA) or a buffer to the mobile phase to mask the silanols.
Degradation of this compound Acidic Conditions: The lathyrane skeleton can be sensitive to acidic conditions, potentially leading to rearrangements.- Avoid prolonged exposure to strong acids. If acidic modifiers are used in the mobile phase, use them at low concentrations and neutralize the fractions after collection if necessary.
Storage Conditions: The purified compound may be unstable at room temperature or when exposed to light and air.- Store the purified this compound at -20°C or -80°C, protected from light and moisture.[1] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the isolation of this compound?

A1: this compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges stem from the complexity of the natural extract, which contains a multitude of structurally similar lathyrane diterpenoids. This leads to difficulties in separation and often requires multiple chromatographic steps to achieve high purity. The potential for the compound to degrade under certain conditions also presents a challenge.

Q3: What type of chromatography is most effective for the final purification step?

A3: Semi-preparative High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of this compound and related diterpenoids. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common choice.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: The identity of the compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed by analytical HPLC, ideally with a photodiode array (PDA) detector to check for co-eluting impurities.

Q5: What is the solubility of this compound?

A5: this compound is soluble in DMSO (100 mg/mL with sonication).[1] It also has solubility in formulations containing DMSO, PEG300, Tween-80, and saline, as well as in corn oil.[1]

Quantitative Data Summary

Purification Step Starting Material Product Representative Yield
Extraction & Partitioning 8 kg E. lathyris seeds50 g Ethyl Acetate Fraction~0.6%
Silica Gel Column Chromatography 50 g Ethyl Acetate Fraction5 g Diterpenoid-rich Fraction~10% from previous step
Semi-preparative HPLC 5 g Diterpenoid-rich Fraction10-100 mg Pure Diterpenoid0.2% - 2% from previous step

Experimental Protocols

Representative Protocol for the Purification of this compound

This protocol is a representative procedure based on methodologies reported for the isolation of lathyrane diterpenoids from Euphorbia lathyris.

1. Extraction and Partitioning a. Grind dried seeds of Euphorbia lathyris to a fine powder. b. Macerate the powdered seeds with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract. d. Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, dichloromethane, and ethyl acetate. e. The lathyrane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions. Evaporate these fractions to dryness.

2. Silica Gel Column Chromatography a. Pre-treat the dried ethyl acetate fraction with silica gel and load it onto a silica gel column. b. Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.). c. Collect fractions and monitor them by Thin Layer Chromatography (TLC). d. Combine fractions containing compounds with similar TLC profiles.

3. Semi-preparative HPLC a. Dissolve the diterpenoid-rich fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile). b. Purify the fraction using a semi-preparative reversed-phase C18 HPLC column. c. Use a mobile phase gradient of water and acetonitrile (or methanol). A typical gradient might be from 40% to 80% acetonitrile over 60 minutes. d. Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm). e. Collect the peaks corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

G General Purification Workflow for this compound start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) partitioning->column_chrom prep_hplc Semi-preparative HPLC (C18, Water/Acetonitrile Gradient) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the purification of this compound.

G Troubleshooting HPLC Peak Broadening start Broad or Tailing Peaks in HPLC Chromatogram q1 Is the column old or has it been used with harsh conditions? start->q1 a1_yes Replace with a new column and use a guard column. q1->a1_yes Yes q2 Is the sample overloaded? q1->q2 No solution Improved Peak Shape a1_yes->solution a2_yes Reduce injection volume or sample concentration. q2->a2_yes Yes q3 Are there secondary interactions with the stationary phase? q2->q3 No a2_yes->solution a3_yes Add a modifier like TEA or a buffer to the mobile phase. q3->a3_yes Yes a3_yes->solution

Caption: A decision tree for troubleshooting broad HPLC peaks.

References

Technical Support Center: Synthesis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 17-Hydroxyisolathyrol, a complex lathyrane diterpenoid. The content is structured to address common challenges and provide actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common reasons for this?

A1: Low overall yields in lathyrane diterpene synthesis are common and can stem from several factors. The most critical step is often the macrocyclization to form the 11-membered ring, which is entropically disfavored. Other common issues include incomplete reactions in the fragment coupling stages, difficulty in purification of intermediates, and potential degradation of the sensitive lathyrane core under certain conditions. Careful optimization of each step, particularly the macrocyclization, is crucial.

Q2: I am observing a complex mixture of byproducts after the macrocyclization step. What are the likely side reactions?

A2: The formation of a complex mixture during macrocyclization often points to competing intermolecular reactions (dimerization or polymerization) instead of the desired intramolecular cyclization. This is particularly prevalent at higher concentrations. Other potential side reactions include epimerization at stereocenters adjacent to carbonyl groups, or undesired reactions involving protecting groups. Running the reaction at high dilution is a standard technique to favor the intramolecular pathway.

Q3: How can I confirm the stereochemistry of my synthetic intermediates and the final product?

A3: Confirmation of stereochemistry is critical and typically requires a combination of techniques. High-resolution 2D NMR spectroscopy, such as NOESY and ROESY experiments, can provide information about the spatial proximity of protons, which helps in assigning relative stereochemistry. In cases where suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.

Q4: Are there any specific functional groups in the this compound precursors that are particularly sensitive and require careful handling?

A4: Yes, the aldehyde functionality often used in macrocyclization precursors can be sensitive. Aldehyd precursors can be prone to oxidation to the corresponding carboxylic acid, or may undergo aldol-type side reactions under basic conditions. Additionally, hydroxyl groups may require protection to prevent undesired reactions during C-C bond formation steps. The choice of protecting groups is critical to ensure they are stable under the reaction conditions and can be removed without affecting the rest of the molecule.

Troubleshooting Guide

Problem 1: Low Yield in Fragment Coupling Reactions
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materialsInsufficient reactivity of coupling partners.- Increase the temperature of the reaction. - Use a more active catalyst or a different coupling reagent. - Ensure reagents are pure and solvents are anhydrous.
Formation of homo-coupled byproductsRate of homo-coupling is competitive with the desired cross-coupling.- Adjust the stoichiometry of the reactants. - Slowly add one of the coupling partners to the reaction mixture.
Degradation of starting materials or productReaction conditions are too harsh.- Lower the reaction temperature. - Use a milder base or catalyst. - Reduce the reaction time.
Problem 2: Inefficient Macrocyclization
Symptom Possible Cause Suggested Solution
Low yield of the desired macrocycle, with recovery of starting materialHigh activation barrier for the intramolecular cyclization.- Increase the reaction temperature. - Use a more effective catalyst or a different solvent system to promote the desired conformation for cyclization.
Formation of oligomeric or polymeric byproductsIntermolecular reactions are favored over intramolecular cyclization.- Employ high-dilution conditions by slowly adding the substrate to a large volume of solvent. - Use a syringe pump for slow addition to maintain a very low concentration of the substrate.
No reaction or decomposition of the starting materialThe chosen cyclization conditions are not suitable for the substrate.- Screen a variety of catalysts and solvent systems. For example, in a Nozaki-Hiyama-Kishi (NHK) reaction, varying the nickel co-catalyst and ligands can have a significant impact. - Consider alternative macrocyclization strategies, such as ring-closing metathesis or an intramolecular aldol (B89426) condensation.

Experimental Protocols

Key Experiment: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol describes a general procedure for the intramolecular coupling of a vinyl iodide and an aldehyde to form the macrocyclic core of this compound.

Materials:

  • Macrocyclization precursor (containing vinyl iodide and aldehyde moieties)

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed solvent (e.g., a mixture of DMF and THF)

  • Anhydrous workup and purification reagents

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • To the flask, add CrCl₂ (10 eq.) and NiCl₂ (0.1 eq.).

  • Add the anhydrous, degassed solvent to the flask and stir the suspension vigorously.

  • In a separate flask, prepare a solution of the macrocyclization precursor in the same anhydrous, degassed solvent.

  • Using a syringe pump, add the solution of the precursor to the stirred suspension of CrCl₂ and NiCl₂ over a period of 12-24 hours to maintain high dilution.

  • After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by pouring it into a stirred mixture of water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired macrocycle.

Visualizations

experimental_workflow cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Assemble and Flame-Dry Glassware prep_reagents->setup_apparatus charge_catalysts Charge Flask with CrCl2 and NiCl2 setup_apparatus->charge_catalysts slow_addition Slow Addition of Precursor via Syringe Pump charge_catalysts->slow_addition dissolve_precursor Dissolve Precursor in Anhydrous Solvent dissolve_precursor->slow_addition stir_reaction Stir Reaction at Room Temperature slow_addition->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the Nozaki-Hiyama-Kishi Macrocyclization.

troubleshooting_logic start Low Yield in Macrocyclization check_byproducts Analyze Crude Product by LC-MS/NMR start->check_byproducts oligomers Oligomers/Polymers Detected check_byproducts->oligomers Yes starting_material Mainly Unreacted Starting Material check_byproducts->starting_material No solution_oligomers Increase Dilution / Decrease Addition Rate oligomers->solution_oligomers degradation Degradation Products starting_material->degradation No solution_starting_material Increase Temperature / Screen Catalysts starting_material->solution_starting_material Yes solution_degradation Use Milder Conditions / Check Reagent Purity degradation->solution_degradation Yes

Caption: Troubleshooting Logic for Low Macrocyclization Yield.

potential off-target effects of 17-Hydroxyisolathyrol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 17-Hydroxyisolathyrol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-target activities of this compound?

A1: this compound is a lathyrane diterpene. While specific off-target data for this compound is limited, compounds of this class have been reported to exhibit several biological activities, including cytotoxicity against various cancer cell lines and modulation of multidrug resistance (MDR) through interaction with P-glycoprotein (P-gp).[1][2][3][4] Some diterpenes are also known to activate Protein Kinase C (PKC), which could lead to downstream effects on signaling pathways such as the MAPK/ERK pathway.[5] Therefore, potential off-target effects to consider are general cytotoxicity, P-gp modulation, and kinase activity.

Q2: How can I assess the selectivity of this compound in my experiments?

A2: To assess selectivity, we recommend performing a broad-panel kinase screening assay and a cytotoxicity screen against a panel of cancerous and non-cancerous cell lines. Comparing the IC50 value for your target of interest with the IC50 values for off-target kinases and cell lines will provide a selectivity profile. A significant window between the on-target potency and off-target effects is desirable.

Q3: My cells are dying at concentrations where I expect to see a specific effect of this compound. What could be the cause?

A3: This could be due to off-target cytotoxicity, a known characteristic of some lathyrane diterpenes.[1][3] We recommend performing a dose-response curve for cytotoxicity in your specific cell line to determine the therapeutic window. If the cytotoxic concentration overlaps with the effective concentration for your target, consider using a lower concentration for a longer duration or exploring analogue compounds with potentially lower toxicity.

Q4: I am observing inconsistent results in my drug combination studies with this compound. What could be the issue?

A4: Lathyrane diterpenes have been shown to modulate the activity of P-glycoprotein (P-gp), a drug efflux pump.[2][4] If your other drug is a P-gp substrate, this compound could be affecting its intracellular concentration, leading to inconsistent results. We advise checking if your combination drug is a P-gp substrate and considering a P-gp modulation assay to confirm this potential off-target effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background signal in kinase assay 1. Compound precipitation. 2. Interference with assay detection method (e.g., fluorescence).1. Check the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration. 2. Run a control with the compound and assay reagents without the enzyme to check for interference.
Unexpected activation of a signaling pathway (e.g., MAPK/ERK) Activation of an upstream kinase, such as Protein Kinase C (PKC), which is a known target for some diterpenes.[5]1. Perform a western blot to check for phosphorylation of upstream kinases like PKC and key nodes in the unexpected pathway. 2. Use a specific inhibitor for the suspected upstream kinase to see if the unexpected activation is rescued.
Variable IC50 values across different cell lines 1. Different expression levels of the intended target. 2. Varying expression of drug transporters like P-gp affecting intracellular compound concentration.[2] 3. Off-target cytotoxicity in some cell lines.[3]1. Quantify the expression of your target protein in the different cell lines. 2. Measure P-gp expression and activity in your cell lines. 3. Perform a cytotoxicity assay for each cell line to correlate with the IC50 values.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical data from a broad-panel kinase screen to illustrate how to assess the selectivity of this compound.

Kinase Target % Inhibition at 1 µM IC50 (nM) Notes
Hypothetical Target Kinase A 95%50On-target
PKCα70%800Potential off-target
PKCβ65%950Potential off-target
MEK140%> 10,000Downstream of PKC
ERK235%> 10,000Downstream of MEK1
JAK215%> 10,000Unrelated kinase
STAT310%> 10,000Unrelated signaling

Table 2: Hypothetical Cytotoxicity Profile of this compound

This table shows hypothetical cytotoxicity data across different cell lines to help identify potential off-target cytotoxic effects.

Cell Line Description P-gp Expression IC50 (µM)
Cell Line A Target-positive cancer cell lineLow2.5
Cell Line B Target-negative cancer cell lineLow15.0
Cell Line C Target-positive, P-gp overexpressing cancer cell lineHigh25.0
Normal Fibroblasts Non-cancerous controlLow> 50.0

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

Objective: To determine the selectivity of this compound against a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay Plate Preparation: Add the diluted compound, a positive control inhibitor, and a DMSO vehicle control to a 384-well assay plate.

  • Kinase Reaction: Add the specific kinase, its substrate, and ATP to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for kinases showing significant inhibition using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on different cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Hypothetical Target Kinase Receptor->Target Intended Pathway PKC_Receptor GPCR/RTK PKC PKC PKC_Receptor->PKC Transcription Gene Transcription (Cell Proliferation, Survival) Target->Transcription Intended Effect Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Unintended Effect Pgp P-glycoprotein (P-gp) Compound This compound Compound->Target On-Target Inhibition Compound->PKC Potential Off-Target Activation Compound->Pgp Potential Off-Target Modulation

Caption: Potential on-target and off-target signaling of this compound.

G cluster_planning Phase 1: Initial Screening cluster_investigation Phase 2: Off-Target Investigation cluster_validation Phase 3: Validation & Refinement A 1. Broad-Panel Kinase Screen C 3. P-glycoprotein Modulation Assay A->C If kinase profile shows non-specific hits B 2. Multi-Cell Line Cytotoxicity Screen D 4. Western Blot for Key Signaling Pathways (e.g., p-ERK, p-PKC) B->D If cytotoxicity is observed at relevant concentrations F 6. Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Effects C->F E 5. Use of Specific Inhibitors to Confirm Off-Target Pathway D->E E->F

Caption: Experimental workflow for assessing off-target effects.

G Start High Cell Death Observed in Assay Q1 Is the effective concentration close to the cytotoxic IC50? Start->Q1 A1_Yes Likely Off-Target Cytotoxicity Q1->A1_Yes Yes Q2 Is the compound precipitating in the media? Q1->Q2 No Sol1 Determine Therapeutic Window. Consider lowering dose or exploring analogues. A1_Yes->Sol1 End Issue Resolved Sol1->End A2_Yes Compound Solubility Issue Q2->A2_Yes Yes Other Investigate other causes (e.g., contamination, media issues) Q2->Other No Sol2 Check solubility limits. Use a different solvent or add solubilizing agents. A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

minimizing degradation of 17-Hydroxyisolathyrol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Under these conditions, it is expected to be stable for at least one year.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. For a 10 mM stock solution, dissolve 3.5 mg of this compound (M.W. 350.5) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Brief sonication may be used to aid dissolution if necessary.

Q3: How stable is this compound in a DMSO stock solution?

When stored at -20°C, a DMSO stock solution of this compound is stable for up to one month. For longer-term storage (up to six months), it is recommended to store the stock solution at -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: My compound is precipitating when I dilute the DMSO stock into my aqueous experimental buffer or cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. The drastic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution can cause the compound to "crash out" or precipitate. Here are some solutions:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution step in your buffer or medium. Add the DMSO stock dropwise to the vortexing aqueous solution to ensure rapid dispersion.

  • Pre-warm the aqueous solution: Warming your buffer or cell culture medium to 37°C can help increase the solubility of the compound.

  • Maintain a low final DMSO concentration: For most cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q5: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively published, based on its lathyrane diterpene structure, potential degradation mechanisms include:

  • Hydrolysis: The ester functionalities present in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the ester bond, yielding a carboxylic acid and an alcohol.

  • Oxidation: The molecule contains several sites that could be prone to oxidation, a common degradation pathway for natural products.[2]

  • Ring Opening/Rearrangement: The cyclopropane (B1198618) ring, a characteristic feature of lathyrane diterpenes, can be susceptible to opening or rearrangement under certain conditions, such as in the presence of acid.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in in-vitro assays.
Potential Cause Explanation Recommended Solution
Degradation in solution This compound is known to be unstable in solution at room temperature. Working solutions should be prepared fresh for each experiment.[1]Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Do not store working solutions for extended periods.
Precipitation in media The compound may be precipitating out of the cell culture medium, reducing the effective concentration.Visually inspect the culture wells for any signs of precipitation (cloudiness or crystals). If precipitation is suspected, refer to the FAQ on preventing precipitation. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Adsorption to plastics Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, plates), leading to a lower effective concentration.Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before transferring. The inclusion of a carrier protein like bovine serum albumin (BSA) in the medium can sometimes help to reduce non-specific binding.
Issue 2: Difficulty in completely dissolving this compound.
Potential Cause Explanation Recommended Solution
Inappropriate solvent This compound is a lipophilic compound with poor aqueous solubility.Use a suitable organic solvent such as DMSO to prepare a concentrated stock solution. For final dilutions in aqueous media, ensure the final organic solvent concentration is low and compatible with your experimental system.
Poor quality solvent The presence of water in the organic solvent can reduce the solubility of hydrophobic compounds.Use high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption.
Compound aggregation Even if not visibly precipitated, the compound may be forming small aggregates in solution, reducing its bioavailability.Briefly sonicate the final working solution to help break up small aggregates.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid-20°C or -80°C≥ 1 yearProtect from light and moisture.
Stock Solution (in DMSO)-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.
-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution (in aqueous buffer/media)Room Temperature< 1 dayPrepare fresh before each use.

Table 2: Summary of Factors Affecting this compound Stability in Solution

Factor Potential Effect Recommendation
Temperature Increased temperature accelerates degradation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly.
pH Acidic or basic conditions may promote hydrolysis of ester groups and rearrangement of the cyclopropane ring.Maintain the pH of the solution within a neutral range (pH 6-8) if possible. Buffer the solution appropriately for your experiment.
Light Exposure to UV light may induce photodegradation.Protect solutions from direct light by using amber vials or covering containers with aluminum foil.
Oxygen The presence of oxygen may lead to oxidation.While not always necessary for routine handling, for long-term stability studies, consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound (e.g., 3.5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.5 mg).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • pH meter

  • Incubator

  • Photostability chamber

  • HPLC system with a UV or MS detector

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound (e.g., 100 µM) in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the working solution. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the working solution. Incubate at room temperature for various time points (e.g., 1, 4, 12 hours). Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the working solution. Incubate at room temperature for various time points (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Incubate the working solution at 60°C in the dark for various time points (e.g., 1, 3, 7 days).

    • Photodegradation: Expose the working solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed solution and analyze it by a stability-indicating HPLC method (see Protocol 3).

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products (new peaks) and quantify the loss of the parent compound.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 40% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The peak for this compound should be well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector can confirm the homogeneity of the parent peak.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_rearrangement Ring Opening/Rearrangement (Acid) This compound This compound Hydrolyzed Product 1 Hydrolyzed Product 1 This compound->Hydrolyzed Product 1 Ester Cleavage Hydrolyzed Product 2 Hydrolyzed Product 2 This compound->Hydrolyzed Product 2 Oxidized Product 1 Oxidized Product 1 This compound->Oxidized Product 1 Hydroxylation/Epoxidation Oxidized Product 2 Oxidized Product 2 This compound->Oxidized Product 2 Rearranged Product Rearranged Product This compound->Rearranged Product Cyclopropane Cleavage experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Acid Acid Hydrolysis Working_Solution->Acid Base Base Hydrolysis Working_Solution->Base Oxidation Oxidation Working_Solution->Oxidation Thermal Thermal Stress Working_Solution->Thermal Photo Photostability Working_Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Analysis Quantify Degradation & Identify Products HPLC->Data_Analysis

References

how to address precipitation of 17-Hydroxyisolathyrol in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. Our aim is to help you overcome challenges related to the precipitation of this compound in aqueous cell culture media during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my cell culture medium?

A1: this compound, a lathyrane diterpene, is a hydrophobic compound, meaning it has poor solubility in water-based solutions like cell culture media.[1][2] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the final solution. This can be influenced by several factors, including the final concentration of the compound, the type of cell culture medium used, the concentration of the initial solvent (like DMSO), and the presence of serum or other proteins.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: How can I prevent precipitation when diluting my DMSO stock solution into the cell culture medium?

A3: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Additionally, a stepwise dilution method can be effective. Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock in a small volume of media or a solution containing a solubilizing agent, and then add this intermediate dilution to the final volume.

Q4: Are there any alternative solvents or solubilizing agents I can use?

A4: Yes, if you continue to experience precipitation, you can explore the use of co-solvents and solubilizing agents. Common options for hydrophobic compounds include:

  • Co-solvents: Polyethylene glycol 300 (PEG300) can be used in combination with DMSO.[5]

  • Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can help to emulsify the compound in the aqueous medium.[4][7]

  • Complexation agents: Cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic molecule, increasing its solubility in water.[5]

When using any of these agents, it is essential to first determine their potential toxicity to your specific cell line at the desired concentration.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture medium, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Your Stock Solution

  • Action: Ensure your this compound is fully dissolved in your stock solution (e.g., 100% DMSO) before diluting it into the medium. If you observe any crystals or cloudiness in the stock, gently warm the solution and/or use sonication to aid dissolution.[5]

  • Rationale: An incompletely dissolved stock solution is a common cause of precipitation upon further dilution.

Step 2: Optimize the Final Concentration

  • Action: Determine the maximum soluble concentration of this compound in your specific cell culture medium. Perform a solubility test by preparing a serial dilution of your compound in the medium and observing for any precipitation.

  • Rationale: The solubility of a compound can vary between different media formulations due to differences in pH, salt concentration, and protein content.

Step 3: Minimize the Final DMSO Concentration

  • Action: Calculate the final percentage of DMSO in your working solution. If it is above 0.5%, consider preparing a more concentrated DMSO stock solution to reduce the volume added to the medium.

  • Rationale: High concentrations of organic solvents can decrease the overall polarity of the medium, leading to the precipitation of hydrophobic compounds and potential cytotoxicity.

Step 4: Employ a Stepwise Dilution Protocol

  • Action: Instead of a single-step dilution, try a two or three-step protocol. For example, first, dilute the DMSO stock into a small volume of fetal bovine serum (FBS) or a solution containing a solubilizing agent before adding it to the final volume of the cell culture medium.[3]

  • Rationale: This method allows for a more gradual change in the solvent environment, which can help to keep the hydrophobic compound in solution.

Step 5: Consider Solubilizing Agents

  • Action: If precipitation persists, experiment with the addition of biocompatible solubilizing agents. Refer to the table below for suggested starting concentrations.

  • Rationale: These agents can increase the apparent solubility of hydrophobic compounds in aqueous solutions. Always include a vehicle control (medium with the solubilizing agent but without this compound) in your experiments to account for any effects of the agent itself.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Label a series of sterile microcentrifuge tubes with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control).

  • In each tube, add the appropriate volume of your cell culture medium.

  • Add the corresponding volume of the 10 mM stock solution to each tube to achieve the desired final concentration. For the vehicle control, add the same volume of 100% DMSO. Ensure the final DMSO concentration is consistent across all tubes and ideally below 0.5%.

  • Vortex each tube immediately after adding the stock solution for 10-15 seconds.

  • Incubate the tubes at your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).

  • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and examine for the presence of crystals.

  • The highest concentration that remains clear and free of crystals is the maximum soluble concentration under these conditions.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

Formulation IDPrimary SolventCo-Solvent/Solubilizing AgentConcentration of AgentCell Culture MediumMaximum Soluble Concentration of this compound (µM)Observations
1DMSONoneN/ADMEM + 10% FBS[Record your findings here][e.g., Clear, Precipitate]
2DMSOPEG3001% (v/v)DMEM + 10% FBS[Record your findings here][e.g., Clear, Precipitate]
3DMSOTween-800.1% (v/v)DMEM + 10% FBS[Record your findings here][e.g., Clear, Precipitate]
4DMSOSBE-β-CD1% (w/v)DMEM + 10% FBS[Record your findings here][e.g., Clear, Precipitate]
5DMSONoneN/ARPMI-1640 + 10% FBS[Record your findings here][e.g., Clear, Precipitate]

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock dissolve_stock Warm/Sonicate stock solution check_stock->dissolve_stock No check_concentration Is final concentration too high? check_stock->check_concentration Yes dissolve_stock->check_concentration solubility_test Perform solubility assay check_concentration->solubility_test Yes check_dmso Is final DMSO concentration > 0.5%? check_concentration->check_dmso No lower_concentration Lower the final concentration solubility_test->lower_concentration lower_concentration->check_dmso increase_stock_conc Increase stock concentration to reduce volume check_dmso->increase_stock_conc Yes stepwise_dilution Use stepwise dilution protocol check_dmso->stepwise_dilution No increase_stock_conc->stepwise_dilution check_precipitation Precipitation still observed? stepwise_dilution->check_precipitation use_solubilizers Test solubilizing agents (PEG300, Tween-80, Cyclodextrin) check_precipitation->use_solubilizers Yes end_success Solution Clear check_precipitation->end_success No end_fail Consult further use_solubilizers->end_fail

Caption: Troubleshooting workflow for addressing this compound precipitation.

PrecipitationMechanism cluster_stock High Concentration Stock cluster_media Aqueous Cell Culture Medium cluster_final Final Working Solution H_I_DMSO This compound (Dissolved) DMSO DMSO Dilution Dilution H_I_DMSO->Dilution Media Water, Salts, Nutrients Media->Dilution Precipitate Precipitated This compound Dilution->Precipitate Hydrophobic Effect Soluble Soluble This compound Dilution->Soluble Solubilizer Solubilizing Agent (e.g., Tween-80) Solubilizer->Dilution Mitigates Precipitation

Caption: Potential mechanism of this compound precipitation in aqueous media.

References

Technical Support Center: 17-Hydroxyisolathyrol Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Experimental data for this compound is limited in publicly available literature. The quantitative data and mechanistic insights provided below are based on studies of structurally related lathyrane diterpenoids isolated from the same source, Euphorbia lathyris. These should be considered as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. While specific studies on this compound are not widely available, other lathyrane diterpenoids from this plant have demonstrated potent anti-inflammatory and cytotoxic activities.[1][2] The anti-inflammatory effects are associated with the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines, while the cytotoxic effects have been observed against various cancer cell lines.[1]

Q2: How should I store and handle this compound?

For long-term storage of the solid compound, it is recommended to store it at 4°C, sealed and protected from moisture and light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How do I dissolve this compound for in vitro experiments?

This compound is soluble in DMSO. For a 100 mg/mL stock solution, ultrasonic treatment may be necessary. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.

Q4: Are there established protocols for in vivo studies?

While specific in vivo protocols for this compound are not detailed in the available literature, general guidelines for lathyrane diterpenoids suggest preparing a clear stock solution first. For administration, co-solvents can be added sequentially. A common vehicle for in vivo experiments with related compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guides

Problem 1: Low or no biological activity observed in my assay.
  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure proper storage conditions have been maintained for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots. It is also advisable to test a fresh stock solution.

  • Possible Cause 2: Incorrect Solvent or Concentration.

    • Solution: Verify the final concentration of DMSO in your culture medium. High concentrations of DMSO can be toxic to cells and may mask the effect of the compound. Always include a vehicle control (medium with the same percentage of DMSO as the treatment wells) in your experiments.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The cytotoxic and anti-inflammatory effects of lathyrane diterpenoids can be cell-line specific.[3] If possible, test the compound on a panel of different cell lines to identify a responsive model.

Problem 2: Precipitation of the compound in the culture medium.
  • Possible Cause: Poor Solubility at Working Concentration.

    • Solution: While this compound is soluble in DMSO at high concentrations, it may precipitate when diluted into aqueous culture medium. Try lowering the final concentration of the compound. You can also try pre-warming the culture medium to 37°C before adding the compound stock solution and mixing gently but thoroughly. For in vivo preparations, the use of co-solvents like PEG300 and Tween-80 is recommended.

Problem 3: Inconsistent results between experiments.
  • Possible Cause 1: Variability in Stock Solution Preparation.

    • Solution: Ensure the stock solution is fully dissolved before each use, especially after thawing. Gentle vortexing or sonication can help ensure homogeneity.

  • Possible Cause 2: Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses to treatment.

Quantitative Data Summary

The following tables summarize the reported biological activities of various lathyrane diterpenoids from Euphorbia lathyris. This data can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2bU9370.87 ± 0.32
Euphorbia factor L28MCF-79.43[3]
Euphorbia factor L28HepG213.22[4][3]
Euphorbia factor L28786-0> 20[4][3]
Euphorfischer AC4-2B11.3[2]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Lathyrane Diterpenoid 1NO Production InhibitionRAW264.73.0 ± 1.1[5]
Lathyrol Derivative 13NO Production InhibitionRAW264.75.30 ± 1.23[6]
Various Lathyrane DiterpenoidsNO Production InhibitionRAW264.72.6 - 26.0[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is a general guideline for assessing the anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway and Workflow Diagrams

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis stock Stock Solution (this compound in DMSO) working Working Solutions (Dilution in Culture Medium) stock->working cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) treatment->anti_inflammatory ic50 IC50 Calculation cytotoxicity->ic50 anti_inflammatory->ic50 statistical Statistical Analysis ic50->statistical

Caption: General workflow for in vitro evaluation of this compound.

nf_kb_pathway Postulated Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB p_IkBa->NFkB dissociates from NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB_nucleus->gene_expression induces compound Lathyrane Diterpenoids (e.g., this compound) compound->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by lathyrane diterpenoids.

References

Validation & Comparative

Validating the Anti-Inflammatory Potential of 17-Hydroxyisolathyrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to a class of compounds that are gaining attention for their significant biological activities. While direct experimental data on this compound's anti-inflammatory effects is limited in the currently available scientific literature, a robust body of evidence for its close structural analogues, also isolated from Euphorbia lathyris, provides a strong basis for validating its potential. This guide objectively compares the anti-inflammatory performance of these related lathyrane diterpenoids with established anti-inflammatory agents, supported by experimental data from in vitro studies. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a standard for assessing inflammatory responses.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of lathyrane diterpenoids, close analogues of this compound, have been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Inhibition of Nitric Oxide (NO) Production:

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. The inhibitory concentration (IC₅₀) values for NO production are a key metric for anti-inflammatory potency.

CompoundIC₅₀ for NO Inhibition (µM)Comparator DrugIC₅₀ for NO Inhibition (µM)
Lathyrane Analogue (Compound 8)[1]3.95 ± 0.49Dexamethasone[1]> 10 (approx.)
Lathyrane Analogue (Compound 8d1)[2]1.55 ± 0.68
Lathyrane Analogue (Compound 1)[3][4]3.0 ± 1.1
Lathyrane Analogue (Compound 2)[3][4]2.6 ± 0.9
Lathyrane Analogue (Compound 3)[3][4]5.4 ± 1.3
Lathyrane Analogue (Compound 7)[3][4]10.5 ± 2.1
Lathyrane Analogue (Compound 9)[3][4]15.8 ± 2.5
Lathyrane Analogue (Compound 11)[3][4]26.0 ± 3.2
Lathyrane Analogue (Compound 13)[3][4]12.5 ± 1.9
Lathyrane Analogue (Compound 14)[3][4]18.2 ± 2.8
Lathyrane Analogue (Compound 16)[3][4]20.3 ± 2.9

Modulation of Pro-Inflammatory Cytokines and Enzymes:

Several lathyrane diterpenoids have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, they have been shown to down-regulate the expression of the pro-inflammatory enzymes iNOS and Cyclooxygenase-2 (COX-2).

CompoundEffect on Pro-Inflammatory Markers (LPS-stimulated RAW 264.7 cells)
Lathyrane Analogue (Compound 1)[5]- Inhibited the generation of TNF-α, IL-1β, and IL-6.- Decreased the expression of iNOS and COX-2.
Lathyrane Analogue (Compound 8d1)[2]- Downregulated the expression of iNOS and COX-2.

Signaling Pathway Analysis

The anti-inflammatory effects of lathyrane diterpenoids are primarily attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Several studies have shown that lathyrane diterpenoids inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[2][5]

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_p p-IκBα (degradation) IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_nuc NF-κB (nucleus) NFkappaB->NFkappaB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkappaB_nuc->Genes activates transcription Lathyranes Lathyrane Diterpenoids (e.g., this compound analogues) Lathyranes->IKK inhibits

NF-κB signaling pathway inhibition by lathyrane diterpenoids.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot). After adherence, cells are pre-treated with various concentrations of the test compound (e.g., lathyrane diterpenoids) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).

2. Nitric Oxide (NO) Assay (Griess Assay):

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, and NF-κB p65.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

G General Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis of Inflammatory Mediators cluster_3 Analysis of Protein Expression seeding Seed RAW 264.7 Cells adherence Allow Adherence (24h) seeding->adherence pretreatment Pre-treat with This compound analogues adherence->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Collect Cell Lysate stimulation->lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB pathway) lysate->western

Workflow for in vitro anti-inflammatory assessment.

Conclusion

While direct experimental validation of this compound is a necessary next step, the existing data on its close structural analogues from Euphorbia lathyris strongly support its potential as a potent anti-inflammatory agent. The lathyrane diterpenoids consistently demonstrate significant inhibition of key inflammatory mediators such as NO, TNF-α, IL-1β, and IL-6 in the LPS-stimulated RAW 264.7 macrophage model. The mechanism of action appears to be, at least in part, through the inhibition of the NF-κB signaling pathway. The presented data and protocols provide a solid foundation for further investigation and development of this compound as a novel anti-inflammatory therapeutic.

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Verapamil in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of a novel lathyrane diterpene versus a first-generation P-glycoprotein inhibitor in reversing multidrug resistance in cancer cells.

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. For decades, verapamil (B1683045), a calcium channel blocker, has been a benchmark first-generation P-gp inhibitor used in research to circumvent MDR. This guide provides a detailed comparison of the MDR reversal activity of 17-hydroxyisolathyrol, a lathyrane diterpene isolated from Euphorbia lathyris, with that of verapamil, supported by experimental data.

Mechanism of Action in Reversing Multidrug Resistance

This compound and Lathyrane Diterpenes: this compound belongs to the lathyrane class of diterpenoids. These compounds have been identified as potent modulators of P-gp.[1] Studies on lathyrane diterpenes from Euphorbia lathyris suggest that they act as high-affinity P-gp substrates. By competing with cytotoxic drugs for binding to P-gp and being effluxed themselves, they effectively inhibit the transporter's ability to pump out anticancer agents, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[2] Some lathyrane derivatives have demonstrated a more potent MDR reversal effect than verapamil.

Verapamil: Verapamil is a well-established first-generation P-gp inhibitor.[3] Its mechanism of action involves direct, competitive binding to the drug-binding sites on P-gp.[4] This competition reduces the efflux of co-administered chemotherapeutic drugs, thereby increasing their intracellular concentration and overcoming resistance.[5] However, the clinical application of verapamil for MDR reversal is limited by its cardiovascular side effects, which occur at the concentrations required for effective P-gp inhibition.[6]

cluster_cell Multidrug Resistant Cancer Cell cluster_inhibitors Inhibitor Action P-gp P-glycoprotein (P-gp) Drug_out Extracellular Anticancer Drug P-gp->Drug_out Efflux P-gp:s->Drug_out:n ADP ADP P-gp->ADP Drug_in Intracellular Anticancer Drug Drug_in->P-gp Binds to Drug_out->Drug_in Diffusion ATP ATP ATP->P-gp Hydrolysis Inhibitor This compound or Verapamil Inhibitor->P-gp Competitively Binds Inhibitor->P-gp

Caption: Competitive inhibition of P-glycoprotein by MDR modulators.

Quantitative Comparison of MDR Reversal Activity

While direct comparative studies on this compound are limited, data from closely related lathyrane diterpenes isolated from Euphorbia lathyris provide a strong basis for evaluating its potential. The following tables summarize the available quantitative data for lathyrane diterpenes and verapamil in reversing doxorubicin (B1662922) resistance.

Table 1: Reversal Fold of Doxorubicin Resistance

Compound/ClassCell LineConcentrationReversal Fold (RF)¹Reference
Lathyrane DiterpenesHepG2/ADR20 µM10.05 - 448.39[2]
Lathyrol Derivative (Cmpd 19)MCF-7/ADRNot Specified4.8 x Verapamil's RF[7]
Lathyrol Derivative (Cmpd 25)MCF-7/ADRNot Specified4.0 x Verapamil's RF[7]
VerapamilLoVo-RNot Specified41.3 ± 5.0[3][8]
VerapamilMCF-7/ADRNot Specified13.7[9]

¹Reversal Fold (RF) is calculated as the IC50 of the cytotoxic drug alone divided by the IC50 of the cytotoxic drug in the presence of the MDR modulator.

Table 2: Effect on Intracellular Drug Accumulation

CompoundCell LineEffect on Drug AccumulationReference
Lathyrane Diterpene (Cmpd 21)HepG2/ADRTime-dependent increase in intracellular adriamycin[2]
VerapamilK562 (doxorubicin-resistant)Completely restored doxorubicin accumulation[4]
VerapamilMGH-U1R and MGH-U1-MMCIncreased epirubicin (B1671505) uptake[5]

Table 3: Effect on P-glycoprotein ATPase Activity

CompoundEffect on P-gp ATPase ActivityReference
Lathyrane Diterpene (Cmpd 21)Activated P-gp coupled ATPase activity in a dose-dependent manner[2]
VerapamilStimulates P-gp ATPase activity[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity and Multidrug Resistance Reversal Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of cancer cells by 50% (IC50) and the ability of an MDR modulator to reverse this resistance.

cluster_workflow MTT Assay Workflow Seed Seed resistant cells in 96-well plates Treat Treat with cytotoxic drug +/- MDR modulator Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT solution Incubate->MTT Incubate_MTT Incubate for 4h MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance at ~570 nm Solubilize->Read Calculate Calculate IC50 and Reversal Fold (RF) Read->Calculate

Caption: Workflow for the MTT-based cytotoxicity and MDR reversal assay.

Protocol:

  • Cell Seeding: Multidrug-resistant cancer cells (e.g., HepG2/ADR, MCF-7/ADR) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the cytotoxic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the MDR modulator (e.g., 20 µM for lathyrane diterpenes or a specified concentration for verapamil).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold (RF) is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the MDR modulator.

Intracellular Drug Accumulation Assay (Flow Cytometry)

This assay measures the ability of an MDR modulator to increase the intracellular accumulation of a fluorescent P-gp substrate, such as doxorubicin (which is naturally fluorescent) or rhodamine 123.

cluster_workflow Drug Accumulation Assay Workflow Seed Seed resistant cells Treat Treat with MDR modulator (e.g., this compound or Verapamil) Seed->Treat Incubate_Drug Incubate with fluorescent substrate (e.g., Doxorubicin or Rhodamine 123) Treat->Incubate_Drug Wash Wash with cold PBS Incubate_Drug->Wash Harvest Harvest cells (e.g., trypsinization) Wash->Harvest Analyze Analyze intracellular fluorescence by flow cytometry Harvest->Analyze

References

Unveiling the Bioactivity of 17-Hydroxyisolathyrol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-hydroxyisolathyrol analogs, a class of lathyrane diterpenoids, focusing on their structure-activity relationships (SAR) in modulating key biological targets. The following sections present quantitative data on their bioactivity, detailed experimental protocols for the assays used, and visualizations of the SAR and experimental workflows.

Data Presentation: Comparative Biological Activity of Lathyrane Diterpenoids

The biological activities of this compound and its analogs have been primarily investigated in two key areas: activation of the human Pregnane X Receptor (hPXR), a critical regulator of xenobiotic metabolism, and inhibition of the NLRP3 inflammasome, a key player in inflammatory responses.

Table 1: hPXR Agonistic Activity of Lathyrane Diterpenoids

The agonistic activity of various lathyrane diterpenoids on hPXR was determined using a luciferase reporter gene assay. The results are presented as the fold activation relative to a vehicle control.

CompoundR1R2R3R4Fold Activation at 10 µMEC50 (µM)
1 (this compound) OHHAcH1.2 ± 0.2>10
2 OAcHAcH2.5 ± 0.38.7 ± 1.1
3 HHAcOH1.5 ± 0.2>10
8 O-nicotinoylHAcH6.9 ± 0.71.8 ± 0.3
26 O-benzoylHAcH3.4 ± 0.44.5 ± 0.6
30 O-cinnamoylHAcH4.9 ± 0.53.2 ± 0.4
Rifampicin (Positive Control) ----2.9 ± 0.32.1 ± 0.2

Data sourced from Huang et al., 2021.

Table 2: Inhibitory Activity of Lathyrane-based Diterpenoids on NLRP3 Inflammasome

The inhibitory effects of lathyrane diterpenoids on NLRP3 inflammasome activation were assessed by measuring the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells.

CompoundR1R2R3IL-1β Inhibition (%) at 10 µMIC50 (µM)
13 (Parent Compound) AcHH45.2 ± 5.112.5 ± 1.8
14 HHH20.1 ± 3.5>20
15 AcAcH65.7 ± 7.27.8 ± 1.1
16 AcHBenzoyl78.9 ± 8.54.2 ± 0.7
17 AcH4-Cl-Benzoyl85.3 ± 9.12.5 ± 0.4
MCC950 (Positive Control) ---95.2 ± 3.80.008 ± 0.001

Data sourced from Zhuang et al., 2024.

Experimental Protocols

Human Pregnane X Receptor (hPXR) Luciferase Reporter Gene Assay

This assay quantifies the ability of compounds to activate the human Pregnane X Receptor.

Cell Line: HepG2 cells stably co-transfected with a plasmid containing the full-length hPXR gene and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive element.

Protocol:

  • Cell Seeding: Seed the stably transfected HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 24 hours. Rifampicin is used as a positive control.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a commercial cell lysis buffer.

  • Luciferase Activity Measurement: Add a luciferase substrate solution to the cell lysate and measure the luminescence using a microplate luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each well. The fold activation is calculated as the ratio of the luciferase activity of the compound-treated cells to that of the vehicle-treated cells. The EC50 values are determined by non-linear regression analysis.

NLRP3 Inflammasome Inhibition Assay

This assay measures the inhibition of NLRP3 inflammasome-mediated IL-1β secretion in human monocytic cells.

Cell Line: Human monocytic THP-1 cells.

Protocol:

  • Cell Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating them with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 mM ATP for 1 hour.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of IL-1β inhibition relative to the vehicle-treated control. The IC50 values are determined by non-linear regression analysis.

Cytotoxicity Assay

This assay assesses the general toxicity of the compounds on the cell lines used in the primary activity assays.

Cell Line: U937 human monocytic cell line or THP-1 cells.

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for 24-72 hours.

  • Viability Assessment: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

Structure-Activity Relationship of Lathyrane Diterpenoids

Caption: Key structure-activity relationships of lathyrane diterpenoids.

Experimental Workflow for NLRP3 Inflammasome Inhibition Assay

NLRP3_Workflow start Start: THP-1 Cells diff Differentiate with PMA (48h) start->diff prime Prime with LPS (4h) (Signal 1) diff->prime inhibit Add Test Compound (1h) prime->inhibit activate Activate with ATP (1h) (Signal 2) inhibit->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β via ELISA collect->elisa end End: Determine IC50 elisa->end

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

A Comparative Analysis of 17-Hydroxyisolathyrol and Other NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 17-Hydroxyisolathyrol and other prominent Nuclear Factor-kappa B (NF-κB) inhibitors. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies for key experiments.

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. This has made the NF-κB pathway a significant target for therapeutic intervention.

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] While direct and extensive research on its NF-κB inhibitory activity is emerging, numerous studies on related lathyrane diterpenoids from the same source have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4] This guide places this compound in the context of other well-characterized NF-κB inhibitors, providing a framework for its evaluation as a potential therapeutic agent.

The NF-κB Signaling Pathway and Points of Inhibition

The activation of NF-κB is tightly regulated by two primary signaling pathways: the canonical and non-canonical pathways. Various inhibitors target different components of these cascades.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1, LPS) Receptor Cell Surface Receptor (e.g., TNFR, TLR) IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) IκBα IκBα p65 p65 p50 p50 NFκB_Dimer p65/p50 Proteasome Proteasome Ub Ubiquitination NFκB_Dimer_N p65/p50 DNA κB DNA Sites Gene_Expression Target Gene Expression (Inflammation, Survival)

Comparative Data of NF-κB Inhibitors

The following table summarizes the mechanisms of action and reported potencies of various NF-κB inhibitors. Potency, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly based on the cell type, stimulus, and assay used. Data for a representative lathyrane diterpenoid is included to provide context for this compound.

Inhibitor ClassExample CompoundMechanism of ActionReported IC50Cell Line/Assay
Lathyrane Diterpenoid Compound 8d1 (Hybrid) Inhibition of IκBα phosphorylation and NF-κB nuclear translocation.1.55 ± 0.68 µM LPS-induced RAW264.7 cells (Anti-inflammatory activity)
IKK InhibitorBAY 11-7082Irreversibly inhibits TNF-α-induced IκBα phosphorylation.~10 µMVarious
Proteasome InhibitorBortezomib (Velcade®)Inhibits the 26S proteasome, preventing IκBα degradation.~7 nMMultiple Myeloma Cells (Antiproliferative)
Natural PolyphenolCurcuminInhibits IKK activity, also has antioxidant effects.5-20 µMVarious
Sesquiterpene LactoneParthenolideDirectly alkylates and inhibits IKKβ.~5 µMVarious
Quinone Methide TriterpenoidCelastrolTargets Cysteine 179 in IKKβ, inhibiting its activity.1.7 µMHEK293 cells (NF-κB reporter)[5]

Mechanisms of Action: A Comparative Overview

NF-κB inhibitors can be broadly classified based on their target within the signaling cascade. This provides a logical framework for understanding their distinct and sometimes overlapping effects.

G

Experimental Protocols

Evaluating the efficacy of an NF-κB inhibitor requires a multi-faceted approach, employing various biochemical and cell-based assays to pinpoint its mechanism of action and quantify its potency.

G A Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine non-toxic concentrations B NF-κB Reporter Gene Assay (Luciferase) Quantify overall pathway inhibition (IC50) A->B C Western Blot Analysis Measure p-IκBα, total IκBα, nuclear p65 Determine effect on specific pathway steps B->C D Immunofluorescence Microscopy Visualize nuclear translocation of p65 C->D E ELISA / qPCR Measure downstream inflammatory mediators (e.g., IL-6, TNF-α, iNOS) C->E

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: Cells are pre-treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: NF-κB is activated by adding a stimulant, such as TNF-α (final concentration 10 ng/mL), to all wells except the negative control.

  • Incubation: The plate is incubated for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To determine if the test compound inhibits the phosphorylation and subsequent degradation of IκBα.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is seeded in 6-well plates. Once confluent, cells are pre-treated with the test compound for 1-2 hours.

  • Stimulation: Cells are stimulated with an NF-κB activator (e.g., LPS at 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using a chemiluminescence substrate. Band intensities are quantified to determine the ratio of phosphorylated to total IκBα.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Cells are pre-treated with the inhibitor followed by stimulation with an appropriate agonist (e.g., TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

  • Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

  • Analysis: The localization of the p65 subunit (cytoplasmic vs. nuclear) is assessed. Quantitative analysis can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

While this compound is a promising candidate for NF-κB inhibition based on evidence from closely related lathyrane diterpenoids, further direct experimental validation is necessary. The potent anti-inflammatory activity of this class of compounds, linked to the suppression of the NF-κB pathway, warrants a thorough investigation. Future research should focus on determining the precise molecular target of this compound within the NF-κB cascade and establishing its potency across various cell lines and assays. Such data will be crucial for positioning this compound within the landscape of NF-κB inhibitors and evaluating its potential for development as a therapeutic agent for inflammatory diseases.

References

Comparative Analysis of Lathyrol Derivatives' Anticancer Activity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists specifically detailing the cross-validation of 17-Hydroxyisolathyrol's activity in different cell lines. The available information primarily confirms its isolation from Euphorbia lathyris. However, significant research on other lathyrol derivatives and extracts from the same plant provides valuable insights into the potential anticancer activities of this class of compounds. This guide, therefore, presents a comparative analysis of these related lathyrol derivatives to offer a valuable resource for researchers and drug development professionals.

Extracts from Euphorbia lathyris and isolated lathyrol diterpenoids have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines. These compounds often induce apoptosis through the intrinsic (mitochondrial) pathway, making them promising candidates for further investigation in oncology.

Comparative Cytotoxicity of Lathyrol Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various lathyrol derivatives across different human cancer cell lines. This data, gathered from multiple studies, allows for a cross-comparison of the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) A549Lung Cancer17.51 ± 0.85[1][2]
KBOral Cancer24.07 ± 1.06[1]
HCT116Colon Cancer27.18 ± 1.21[1]
Euphorbia factor L9 (Compound 5) A549Lung Cancer5.7 - 8.4
MDA-MB-231Breast Cancer21.9
KBOral Cancer5.7 - 8.4
MCF-7Breast Cancer5.7 - 8.4

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Experimental Protocols

The evaluation of the anticancer activity of these lathyrol derivatives involved several standard in vitro assays. The methodologies for these key experiments are detailed below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, KB, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of the lathyrol derivative (e.g., DEFL1) for a specified period (e.g., 68 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Analysis by Flow Cytometry

Flow cytometry is utilized to quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

  • Cell Treatment: Cells are treated with the lathyrol derivative at its IC50 concentration for a defined time (e.g., 24, 36, 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Western Blotting

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways, such as apoptosis.

  • Protein Extraction: Cells are treated with the compound, and then total protein is extracted from the cell lysates.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Cytochrome c) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing anticancer compounds and the signaling pathway through which lathyrol derivatives induce apoptosis.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., A549, HCT116) B Treatment with Lathyrol Derivative A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, Apoptosis Rate) C->F D->F E->F

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of lathyrol derivatives.

G cluster_pathway Mitochondrial Apoptosis Pathway A Lathyrol Derivative B Increased ROS Production A->B C Mitochondrial Membrane Potential Decrease B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: The intrinsic pathway of apoptosis induced by lathyrol derivatives in cancer cells.[2]

References

In Vivo Efficacy of 17-Hydroxyisolathyrol and its Analogs Compared to Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of lathyrane diterpenoids, a class of compounds that includes 17-Hydroxyisolathyrol, against a standard-of-care anti-inflammatory drug. Due to the limited availability of in vivo data for this compound, this guide utilizes data from a structurally related and well-studied lathyrane diterpenoid, Euphorbia factor L2 (EFL2), to provide a representative comparison. The data is presented in the context of a lipopolysaccharide (LPS)-induced acute lung injury model, a common in vivo model for assessing anti-inflammatory activity.

Comparative Efficacy in LPS-Induced Acute Lung Injury

The following table summarizes the in vivo efficacy of Euphorbia factor L2 (EFL2) and the standard corticosteroid, Dexamethasone, in a mouse model of LPS-induced acute lung injury.

ParameterEuphorbia Factor L2 (40 mg/kg)Dexamethasone (5 mg/kg)LPS ControlNormal Control
Inflammatory Cell Infiltration (Total Cells in BALF, x10^5) ~2.5~3.0~7.5~0.5
Neutrophil Infiltration in BALF (x10^5) ~1.5~2.0~6.0~0.1
Myeloperoxidase (MPO) Activity in Lung (U/g tissue) ~2.0Not Reported~4.5~0.5
TNF-α in BALF (pg/mL) ~150~100~400<50
IL-6 in BALF (pg/mL) ~200~150~500<50
IL-1β in BALF (pg/mL) ~50Not Reported~150<20
IL-8 in BALF (pg/mL) ~40Not Reported~100<10

Note: The data presented are approximations derived from graphical representations in the cited studies and are intended for comparative purposes. For exact values, please refer to the original publications. BALF = Bronchoalveolar Lavage Fluid.

Experimental Protocols

Euphorbia Factor L2 in LPS-Induced Acute Lung Injury in Mice[1]
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of Injury: Mice were anesthetized, and a single intratracheal instillation of LPS (5 mg/kg) in sterile saline was administered to induce acute lung injury. Control animals received sterile saline.

  • Test Compound Administration: Euphorbia factor L2 (EFL2) was administered intraperitoneally (i.p.) at a dose of 40 mg/kg one hour before the LPS challenge.

  • Sample Collection: 24 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected for cell counting and cytokine analysis. Lung tissues were harvested for myeloperoxidase (MPO) activity assay and histological examination.

  • Efficacy Endpoints:

    • Total and differential inflammatory cell counts in BALF.

    • MPO activity in lung tissue homogenates as an index of neutrophil infiltration.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) in BALF measured by ELISA.

    • Histopathological evaluation of lung tissue for inflammation and injury.

Dexamethasone in LPS-Induced Acute Lung Injury in Mice[2]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Acute lung injury was induced by intratracheal instillation of LPS (60 µg in 30 µl PBS). Control mice received an equal volume of PBS.

  • Test Compound Administration: Dexamethasone was administered intraperitoneally (i.p.) at a dose of 5 mg/kg two hours after the LPS instillation.

  • Sample Collection: Eight hours after LPS administration, blood, BALF, and lung tissue samples were collected.

  • Efficacy Endpoints:

    • Total and differential inflammatory cell counts in BALF.

    • Measurement of pro-inflammatory cytokines (e.g., IL-1β) in serum and BALF by ELISA.

    • Histopathological assessment of lung tissue to evaluate inflammatory cell infiltration and alveolar damage.

    • Analysis of inflammasome activation markers (e.g., caspase-1) in lung tissue.

Visualizing the Mechanism of Action

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

NF-kB Signaling Pathway Inhibition cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_active->genes activates transcription cytokines Pro-inflammatory Cytokines genes->cytokines leads to production of Lathyrol_derivative This compound (and analogs) Lathyrol_derivative->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Conclusion

The available in vivo data on Euphorbia factor L2, a structural analog of this compound, demonstrates its potent anti-inflammatory properties in a model of acute lung injury. Its efficacy in reducing inflammatory cell infiltration and pro-inflammatory cytokine levels is comparable to that of the standard corticosteroid, dexamethasone, albeit in studies with different experimental timelines. The proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway, highlights a key target in the inflammatory cascade. Further in vivo studies on this compound itself, particularly in chronic inflammatory models relevant to diseases like psoriasis and rheumatoid arthritis, are warranted to fully elucidate its therapeutic potential and to enable direct comparisons with a broader range of standard-of-care drugs.

A Comparative Guide to the Analytical Validation of Methods for Diterpenoid Detection, with Relevance to 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques employed for the separation and quantification of these complex diterpenoids are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for analysis in complex matrices such as plant extracts and biological fluids.

Comparative Performance of Analytical Methods

The following table summarizes the validation parameters of different analytical methods used for the quantification of various diterpenoids. This data allows for a comparative assessment of method performance and can guide the selection of a suitable approach for 17-Hydroxyisolathyrol.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-ESI-MS Euphorbia factors L1, L2, and L8 (Lathyrane diterpenoids)0.9945 - 0.9995L1: 2.5 µg/mL, L2: 7.5 µg/mL, L8: 5.6 µg/mLL1: 8.8 µg/mL, L2: 23.9 µg/mL, L8: 15.3 µg/mL98.5% - 103.8%Not Specified[1]
LC-MS/MS Ingenol (B1671944) Mebutate (Diterpenoid ester)Not SpecifiedNot Specified0.1 ng/mL (in blood)Not SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

HPLC-ESI-MS for the Determination of Diterpenoids in Euphorbia lathyris Seeds[1]
  • Instrumentation: The analysis was performed on an HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS).

  • Chromatographic Conditions:

    • Mobile Phase: The specific mobile phase composition and gradient are not detailed in the abstract but would typically involve a mixture of acetonitrile (B52724) and water with a modifier like formic acid to ensure good peak shape and ionization efficiency.

    • Column: A C18 reversed-phase column is commonly used for the separation of diterpenoids.

    • Flow Rate: A typical analytical flow rate would be in the range of 0.2-1.0 mL/min.

    • Detection: Mass spectrometric detection was used for identification and quantification.

  • Sample Preparation: A detailed sample preparation protocol would involve extraction of the diterpenoids from the plant matrix, followed by filtration and dilution prior to injection into the HPLC system.

  • Validation Parameters:

    • Linearity: Assessed by constructing calibration curves and determining the correlation coefficient (r²).

    • LOD and LOQ: Determined based on the signal-to-noise ratio.

    • Accuracy: Evaluated through recovery studies by spiking known amounts of the analytes into a blank matrix.

LC-MS/MS for the Quantification of Ingenol Mebutate in Blood[2]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) was utilized.

  • Assay: A validated assay was used for the analysis.

  • Lower Limit of Quantification (LLOQ): The assay had an LLOQ of 0.1 ng/mL.

  • Sample Volume: A small sample volume of 100 µL of blood was required for the analysis.

  • Methodology: The method involved the extraction of ingenol mebutate and its primary metabolites from the blood sample, followed by chromatographic separation and detection by tandem mass spectrometry. The use of MS/MS provides high selectivity and sensitivity, which is crucial for analyzing low concentrations in complex biological matrices.

Visualizing Analytical Workflows

Understanding the logical flow of analytical method validation is critical for successful implementation. The following diagrams, created using the DOT language, illustrate a general workflow for the validation of an analytical method for a diterpenoid like this compound and a typical sample preparation and analysis workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Chromatographic & MS Conditions B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Stability G->H I System Suitability H->I J Sample Analysis I->J K Quality Control J->K

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow A Sample Collection (e.g., Plant Material, Biological Fluid) B Extraction of Diterpenoids A->B C Filtration / Centrifugation B->C D Dilution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: Typical sample preparation and analysis workflow.

References

Safety Operating Guide

Proper Disposal of 17-Hydroxyisolathyrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like 17-Hydroxyisolathyrol are paramount to ensuring a secure laboratory environment and regulatory compliance. While this compound is not classified as a hazardous substance, the toxicological properties have not been exhaustively studied.[1] Therefore, a cautious approach to its disposal is warranted, adhering to best practices for chemical waste management. This guide provides essential procedural steps for the proper disposal of this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. The lack of comprehensive data underscores the need for careful handling.

PropertyValue
Molecular Formula C20H30O5
Molecular Weight 350.45 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: 50 mg/mL (142.67 mM)
Storage Store at -20°C for short-term, -80°C for long-term in a sealed container away from moisture and light.[2]
Hazard Classification Not a hazardous substance or mixture.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]

Step-by-Step Disposal Protocol

Given the limited specific disposal guidelines for this compound, the following protocol is based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Laboratory coat

2. Waste Identification and Segregation:

  • Identify Waste: All materials contaminated with this compound, including the pure substance, solutions, partially used vials, and contaminated labware (e.g., pipette tips, gloves), should be treated as chemical waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Waste Collection and Containment:

  • Primary Container: Collect all this compound waste in a designated, leak-proof container that is chemically compatible.

  • Labeling: The waste container must be clearly labeled with "Chemical Waste" and the name "this compound".

  • Container Management: Keep the waste container closed except when adding waste.

4. Consultation and Disposal Path:

  • Consult EHS: The primary step is to consult your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Waste Vendor: Disposal should be carried out through a licensed hazardous or chemical waste disposal company. Your EHS department will have approved vendors.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1] While not classified as hazardous, its effects on the environment are unknown.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate contain Collect in Labeled, Leak-Proof Container segregate->contain consult_ehs Consult Institutional EHS Department contain->consult_ehs ehs_guidance Follow EHS-Specific Procedures consult_ehs->ehs_guidance Guidance Provided improper_disposal Improper Disposal Routes (Drain, Regular Trash) - AVOID - consult_ehs->improper_disposal No Independent Disposal vendor_disposal Arrange Pickup by Licensed Waste Vendor ehs_guidance->vendor_disposal documentation Complete Waste Manifest/Documentation vendor_disposal->documentation end End: Proper Disposal documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 17-Hydroxyisolathyrol. Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by AbMole BioScience, this compound is not considered a hazardous substance or mixture.[1] There are no specific GHS hazard statements or pictograms associated with this compound.[1]

Chemical and Physical Properties

PropertyValue
Formula C20H30O5
Molecular Weight 350.45
CAS Number 93551-00-9
Source: AbMole BioScience[1]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, good laboratory practice dictates the use of basic personal protective equipment to minimize exposure and ensure safety.

PPE CategoryRecommendationRationale
Hand Protection Nitrile glovesProtects against incidental skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally requiredRecommended if handling large quantities or if dust/aerosols are generated.

Operational and Disposal Plans

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.[2]

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3][5]

Spill Management:

  • Wear appropriate PPE (gloves, lab coat, safety glasses).

  • For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • As a non-hazardous substance, disposal requirements may be less stringent. However, it is essential to comply with all local, state, and federal regulations for chemical waste disposal.[6][7]

  • Do not dispose of down the drain unless permitted by local regulations for non-hazardous materials.[7][8]

  • Dispose of contaminated materials (e.g., gloves, absorbent pads) in a designated waste container.[9]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.[8]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling a non-hazardous chemical like this compound in a laboratory setting.

G prep Preparation - Review SDS - Don PPE weigh Weighing - Use analytical balance - Minimize dust generation prep->weigh Proceed to handling dissolve Dissolution - Add solvent to solid - Mix gently weigh->dissolve Transfer solid experiment Experimental Use dissolve->experiment Use solution cleanup Cleanup - Decontaminate work area - Remove PPE experiment->cleanup Post-experiment disposal Waste Disposal - Segregate waste - Follow institutional guidelines cleanup->disposal Dispose of waste

Caption: Workflow for handling non-hazardous chemicals.

This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet from your supplier and adhere to your institution's specific safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.